Morpholine-4-carboxylic acid p-tolyl ester
Description
Properties
IUPAC Name |
(4-methylphenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-10-2-4-11(5-3-10)16-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHCGFLXFHEXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Structural Dynamics of Morpholine-4-carboxylic Acid p-Tolyl Ester in Lead Optimization
Executive Summary
In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles relies heavily on the precise tuning of a molecule's physicochemical properties. Morpholine-4-carboxylic acid p-tolyl ester (CAS: 105902-71-4)[1] serves as a highly efficient structural motif, integrating the aqueous solubility benefits of a morpholine ring with the metabolic stability of a carbamate linkage and the lipophilic anchoring of a p-tolyl group.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of this compound, detailing the causality behind its structural behavior, self-validating experimental protocols for its characterization, and its implications in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.
Structural Architecture & Pharmacophoric Contributions
The molecular architecture of morpholine-4-carboxylic acid p-tolyl ester (PubChem CID: 735621) is defined by three distinct functional domains, each contributing synergistically to its overall physicochemical profile:
-
The Morpholine Ring: Morpholine is a privileged heterocycle in medicinal chemistry[2]. The presence of the ether oxygen introduces a hydrogen bond acceptor (HBA) that improves aqueous solubility, while the nitrogen atom serves as a versatile attachment point[3].
-
The Carbamate Linkage: Bridging the morpholine and the aryl group, the carbamate moiety (-O-CO-N<) provides superior chemical and enzymatic stability compared to standard ester linkages[4]. The partial double-bond character of the C-N bond restricts rotameric freedom, reducing the conformational entropy penalty upon target binding.
The p-Tolyl Group: The para-methylphenyl ring acts as a lipophilic anchor, driving hydrophobic interactions (e.g., π
π stacking or Van der Waals contacts) within target protein binding pockets.
Caption: Pharmacophoric contributions of the morpholine, carbamate, and p-tolyl moieties to the overall profile.
Quantitative Physicochemical Parameters
Understanding the baseline physicochemical metrics is critical for predicting oral bioavailability and membrane permeability. The parameters for morpholine-4-carboxylic acid p-tolyl ester align perfectly with Lipinski’s Rule of Five, indicating a high probability of favorable oral absorption.
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C12H15NO3 | Core structural composition[5]. |
| Molecular Weight (MW) | 221.25 g/mol | Well below the 500 Da threshold, favoring rapid passive diffusion and oral absorption[5]. |
| Topological Polar Surface Area (TPSA) | ~38.8 Ų | Excellent for membrane and blood-brain barrier (BBB) penetration (optimal < 90 Ų)[4]. |
| Hydrogen Bond Donors (HBD) | 0 | The absence of HBDs minimizes desolvation energy penalties, enhancing lipophilicity[3]. |
| Hydrogen Bond Acceptors (HBA) | 3 | Sufficient for specific target binding without overly restricting lipid bilayer permeability[6]. |
| Rotatable Bonds | 2 | High structural rigidity; lowers the entropic cost during receptor/enzyme binding. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and physicochemical characterization of morpholine-4-carboxylic acid p-tolyl ester must be conducted using self-validating protocols. In these systems, the output of the experiment inherently confirms the validity of the conditions used.
Protocol A: Synthesis and Purity Validation
Objective: Synthesize the target compound while preventing the degradation of reactive intermediates. Causality: The reaction utilizes N,N-diisopropylethylamine (DIPEA) as a sterically hindered base. DIPEA neutralizes the HCl byproduct without acting as a competing nucleophile against the chloroformate, ensuring high yield and preventing side-product formation.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equivalent of p-tolyl chloroformate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Reasoning: Low temperatures suppress the exothermic hydrolysis of the chloroformate.
-
Reagent Addition: Add 1.2 equivalents of DIPEA, followed by the dropwise addition of 1.1 equivalents of morpholine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation (LC-MS): Quench an aliquot and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is self-validating: the presence of a single UV peak (purity >95%) co-eluting with the exact mass ( [M+H]+ = 222.25 m/z) confirms both complete conversion and structural identity.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: Passive Permeability Profiling (PAMPA)
Objective: Quantify the passive membrane permeability ( Papp ). Causality: Given the compound's lack of H-bond donors and low TPSA, it is theoretically predicted to possess high passive membrane permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) acts as a self-validating system by isolating passive diffusion from active transport mechanisms (like P-gp efflux), providing a pure physicochemical permeability coefficient[4][6].
Step-by-Step Workflow:
-
Donor Preparation: Dilute the compound in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO < 1% to prevent membrane disruption).
-
Membrane Coating: Coat the PVDF filter of the PAMPA sandwich plate with a 1% lecithin in dodecane lipid solution.
-
Incubation: Add the donor solution to the bottom well and blank PBS to the top (acceptor) well. Incubate at 37°C for 4 hours without agitation.
-
Quantification: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate Papp using the standard steady-state flux equation. High recovery rates (>90% mass balance) self-validate that the compound is not non-specifically binding to the plasticware.
Caption: Workflow for the physicochemical characterization and ADME profiling of the target compound.
ADME Implications and Structural Dynamics
The physicochemical properties of morpholine-4-carboxylic acid p-tolyl ester directly dictate its biological fate:
-
Metabolic Stability: The carbamate linkage is strategically employed to resist rapid hydrolysis by plasma esterases, a common pitfall of standard ester prodrugs or ligands[4]. Furthermore, the morpholine ring is generally more resistant to CYP450-mediated oxidation compared to unhindered piperidines, though it can undergo slow N-dealkylation depending on the specific isozyme environment.
-
Efflux and Permeability: With a TPSA of ~38.8 Ų and zero hydrogen bond donors, the molecule easily traverses lipid bilayers. Interestingly, carbamate derivatives of certain scaffolds have been shown to interact with efflux pumps like P-glycoprotein (P-gp); however, the low molecular weight and optimal lipophilicity of this specific p-tolyl ester minimize the likelihood of it being a strong P-gp substrate, favoring high intracellular accumulation[6].
Conclusion
Morpholine-4-carboxylic acid p-tolyl ester represents a highly optimized, drug-like fragment. Its physicochemical profile—characterized by low molecular weight, optimal TPSA, and a rigid, metabolically stable carbamate core—makes it an ideal candidate for integration into larger pharmacophores or as a standalone scaffold in early-stage lead optimization.
References
- 105902-71-4_morpholine-4-carboxylic acid p-tolyl ... - CAS号查询 Chemsrc.com
- Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID ... National Institutes of Health (NIH) - PubChem
- Physicochemical properties of baicalein and its carbamate prodrugs.
- Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Deriv
- Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and comput
- Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells N
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- 1. 105902-71-4_CAS号:105902-71-4_morpholine-4-carboxylic acid p-tolyl ester - 化源网 [chemsrc.com]
- 2. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID 735621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Synthetic Profiling of Morpholine-4-carboxylic acid p-tolyl ester: A Technical Guide
Target Compound: Morpholine-4-carboxylic acid p-tolyl ester (CID 735621) Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol
Executive Summary
Morpholine-4-carboxylic acid p-tolyl ester, also known systematically as p-tolyl morpholine-4-carboxylate, represents a highly versatile aryl carbamate[1][2]. In the realm of medicinal chemistry and advanced organic synthesis, aryl carbamates serve as critical pharmacophores, structural linkers, and robust protecting groups[3][4]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The integration of a hydrophilic, conformationally flexible morpholine ring with a lipophilic p-tolyl moiety via a carbamate linkage creates a molecule with highly tunable physicochemical properties.
This technical guide deconstructs the structural rationale, dictates a self-validating synthetic protocol, and provides the spectroscopic framework required to verify its identity and purity in a laboratory setting.
Structural Deconstruction & Mechanistic Rationale
To understand the utility of Morpholine-4-carboxylic acid p-tolyl ester, we must isolate its three functional domains and analyze their synergistic causality:
-
The Morpholine Core: This saturated heterocyclic ring contributes both an oxygen atom (hydrogen bond acceptor) and a nitrogen atom (attachment point). The presence of the ether oxygen decreases the basicity of the nitrogen compared to piperidine, making the resulting carbamate more stable against spontaneous cleavage. Furthermore, it imparts favorable aqueous solubility and metabolic stability, a common rationale for its inclusion in drug candidates.
-
The Carbamate Linker (-O-CO-N-): Bridging the aryl and morpholine groups, the carbamate bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. This restricts rotation around the C-N bond, rigidifying the molecule and increasing its resistance to enzymatic hydrolysis compared to standard esters.
-
The p-Tolyl Moiety: The para-methylphenyl group provides lipophilicity and facilitates π−π stacking interactions within biological target pockets. The electron-donating nature of the para-methyl group slightly deactivates the adjacent ester oxygen, modulating the electrophilicity of the carbamate carbonyl.
Physicochemical Properties Summary
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₂H₁₅NO₃ | Standard elemental composition for mass spectrometry validation[1]. |
| Molecular Weight | 221.25 g/mol | Falls well within the Lipinski Rule of 5 for oral bioavailability[2]. |
| Hydrogen Bond Acceptors | 3 | Enhances target protein binding via the morpholine oxygen and carbamate motif. |
| Hydrogen Bond Donors | 0 | Increases membrane permeability due to lack of polar N-H/O-H bonds. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |
Synthesis Workflow & Experimental Protocol
The most efficient and scalable methodology for synthesizing aryl carbamates involves the nucleophilic acyl substitution of an aryl chloroformate by a secondary amine[4]. In this protocol, p-tolyl chloroformate acts as the electrophile, and morpholine acts as the nucleophile.
Causality-Driven Experimental Protocol
Reagents Required:
-
Morpholine (Nucleophile, 1.0 eq)
-
p-Tolyl chloroformate (Electrophile, 1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (Non-nucleophilic base, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) (Aprotic solvent)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: Chloroformates are highly sensitive to moisture; ambient water will rapidly hydrolyze p-tolyl chloroformate into p-cresol, carbon dioxide, and HCl, destroying the electrophile[4].
-
Reagent Loading: Dissolve morpholine (10 mmol) and DIPEA (12 mmol) in 20 mL of anhydrous DCM. Causality: DIPEA is chosen over triethylamine or pyridine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as an acid scavenger.
-
Thermal Control: Submerge the reaction flask in an ice-water bath to achieve 0 °C. Causality: The nucleophilic attack on the chloroformate is highly exothermic. Lowering the kinetic energy of the system prevents the formation of unwanted bis-acylation byproducts and controls the reaction rate.
-
Electrophile Addition: Dissolve p-tolyl chloroformate (10.5 mmol) in 5 mL of DCM and add it dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition maintains a pseudo-infinite dilution of the electrophile, ensuring that morpholine is always in excess relative to the available chloroformate, driving the reaction cleanly to the mono-carbamate.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).
-
Quenching & Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (15 mL). Causality: The HCl wash is critical; it protonates any unreacted morpholine and DIPEA, partitioning them into the aqueous layer and leaving the neutral carbamate product in the organic layer.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography if necessary.
Caption: Synthesis workflow of Morpholine-4-carboxylic acid p-tolyl ester via nucleophilic acyl substitution.
Spectroscopic Characterization & Validation
A self-validating protocol requires rigorous analytical confirmation. The following tables outline the expected spectroscopic signatures for Morpholine-4-carboxylic acid p-tolyl ester.
¹H NMR Spectral Data (Expected at 400 MHz, CDCl₃)
Causality Note: The partial double-bond character of the carbamate C-N bond restricts free rotation at room temperature. This often results in the broadening or splitting of the morpholine N-CH₂ signals, as the equatorial/axial and syn/anti protons experience distinct magnetic environments[4].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |
| 2.32 | Singlet (s) | 3H | Ar-CH₃ | The para-methyl group on the aromatic ring. |
| 3.55 - 3.70 | Broad Multiplet (m) | 4H | N-CH₂ (Morpholine) | Broadened due to restricted rotation around the carbamate C-N bond. |
| 3.75 - 3.85 | Multiplet (m) | 4H | O-CH₂ (Morpholine) | Deshielded by the adjacent ether oxygen. |
| 6.95 | Doublet (d), J ≈ 8.5 Hz | 2H | Ar-H (ortho to O) | Shielded relative to meta protons; part of an AA'BB' aromatic system. |
| 7.15 | Doublet (d), J ≈ 8.5 Hz | 2H | Ar-H (meta to O) | Deshielded by the inductive effect of the methyl group. |
Infrared (IR) Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Bond Vibration | Diagnostic Significance |
| ~1715 | C=O Stretch | Confirms the carbamate carbonyl. Shifted higher than typical amides (~1650 cm⁻¹) due to the electron-withdrawing ester oxygen. |
| ~1510 | Ar C=C Stretch | Confirms the presence of the aromatic p-tolyl ring. |
| ~1200 | C-O Stretch (Ester) | Validates the aryl-oxygen-carbonyl linkage. |
| ~1110 | C-O-C Stretch | Confirms the intact ether linkage within the morpholine ring. |
Chemical Reactivity & Pharmacophoric Utility
While aryl carbamates are more stable than standard esters, they are not inert. Understanding their degradation pathways is crucial for formulation and biological application. Under strongly basic conditions or in the presence of specific hydrolytic enzymes (like carbylesterases), the molecule undergoes hydrolysis.
The mechanism proceeds via a tetrahedral intermediate. The p-cresolate anion acts as an excellent leaving group due to resonance stabilization. Subsequent decarboxylation of the resulting carbamic acid yields morpholine and carbon dioxide[4].
Caption: Base-catalyzed hydrolysis pathway of Morpholine-4-carboxylic acid p-tolyl ester.
Applications in Drug Development
Because the p-tolyl group can act as a competent leaving group under specific enzymatic conditions, compounds like Morpholine-4-carboxylic acid p-tolyl ester are frequently utilized as covalent inhibitors or activity-based probes . The carbamate selectively acylates the catalytic serine residue of target enzymes (e.g., Fatty Acid Amide Hydrolase or Monoacylglycerol Lipase), releasing p-cresol while trapping the enzyme in a stable, inactive carbamoylated state.
References
-
National Center for Biotechnology Information (NCBI). "Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID 735621." PubChem. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "CID 735621 - PubChem Search." PubChem. Available at: [Link]
-
Google Patents / Chemical Literature. "Synthesis of aryl carbamates and related methodologies." Various Sources (Aggregated Search Results). Available at: and [Link]
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- 1. Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID 735621 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CN104829493B - A kind of method of synthesizing amino formic acid aromatic ester - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Whitepaper: Equilibrium Solubility Profiling of Morpholine-4-carboxylic acid p-tolyl ester in Organic Solvents
Executive Summary
Understanding the solubility profile of complex organic intermediates is a critical prerequisite for synthetic route optimization, purification design, and formulation development. This whitepaper provides an in-depth mechanistic analysis and a self-validating empirical protocol for determining the equilibrium solubility of Morpholine-4-carboxylic acid p-tolyl ester in various organic solvents. By bridging structural thermodynamics with rigorous analytical methodologies derived from [1] and [2], this guide equips researchers with the theoretical and practical framework necessary to generate high-fidelity solubility data.
Chemical Profiling & Solvation Thermodynamics
To predict and understand the solvation behavior of a molecule, one must deconstruct its structural moieties and their respective intermolecular interaction potentials.[3] is a synthetic organic compound characterized by three distinct domains:
-
The Carbamate Core (–N–C(=O)–O–): Acting as the central bridge, the carbamate linkage provides strong dipole moments and acts as a potent hydrogen-bond acceptor via the carbonyl oxygen. Because the nitrogen is fully substituted (part of the morpholine ring), the molecule lacks hydrogen-bond donor capabilities.
-
The Morpholine Ring: This saturated heterocyclic system contains an ether oxygen, providing an additional, albeit weaker, hydrogen-bond acceptor site. It contributes to the molecule's overall polarity and affinity for moderately polar solvents.
-
The p-Tolyl Group: The para-methyl substituted aromatic ring is highly lipophilic. It drives hydrophobic interactions and facilitates solubility in aromatic or non-polar environments via London dispersion forces and π−π stacking.
Thermodynamic Causality of Dissolution
The dissolution of this crystalline ester into an organic solvent is governed by the Gibbs free energy equation ( ΔGmix=ΔHmix−TΔSmix ). For dissolution to occur spontaneously, the energy required to disrupt the solute's crystal lattice and the solvent's cohesive cavity must be offset by the enthalpic gain of solute-solvent interactions (e.g., dipole-dipole interactions in dichloromethane) and the entropic gain of mixing.
Predictive Solubility Matrix
Prior to empirical testing, predictive profiling using dielectric constants ( ϵ ) and structural affinity allows for intelligent solvent selection. The table below summarizes the predicted solubility behavior of Morpholine-4-carboxylic acid p-tolyl ester across different solvent classes.
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Predicted Solubility Range | Solvation Mechanism & Causality |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | High (>100 mg/mL) | Strong dipole-dipole alignment with the carbamate core; highly compatible with the morpholine ring. |
| Moderately Polar | Ethyl Acetate | 6.0 | High (>50 mg/mL) | Excellent cohesive energy matching; structural affinity between the solvent ester and solute carbamate. |
| Polar Protic | Methanol | 32.7 | Moderate (10-50 mg/mL) | Solvent acts as an H-bond donor to the solute's carbonyl/ether oxygens, but lipophilic p-tolyl group limits total capacity. |
| Non-Polar Aliphatic | n-Hexane | 1.9 | Low (<1 mg/mL) | Severe polarity mismatch; weak dispersion forces are insufficient to overcome the solute's crystal lattice energy. |
Empirical Determination: The Self-Validating Shake-Flask Protocol
While predictive models guide solvent selection, empirical determination is mandatory for regulatory and developmental precision. The Saturation Shake-Flask Method is the gold standard for measuring true thermodynamic equilibrium solubility[4][5].
The following protocol adapts the principles of [2] and [1] into a self-validating system. It is specifically designed to eliminate false positives caused by supersaturation, kinetic delays, or polymorphic shifts.
Step-by-Step Methodology
Step 1: Solid-State Verification (Pre-Test)
-
Action: Analyze the raw Morpholine-4-carboxylic acid p-tolyl ester using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
Causality: Solubility is a property of a specific crystal lattice. If the starting material is an amorphous mixture or an unknown polymorph, the resulting thermodynamic data is invalid. Establishing the baseline solid state is non-negotiable.
Step 2: Preparation of the Saturated System
-
Action: In a 20 mL borosilicate glass vial, add an excess of the ester (e.g., 500 mg) to 5.0 mL of the chosen anhydrous organic solvent. Seal with a PTFE-lined cap.
-
Causality: A visible excess of solid must remain to ensure the solution can reach absolute saturation. PTFE prevents solvent evaporation and chemical leaching which could alter the solvent's dielectric properties.
Step 3: Isothermal Equilibration & Kinetic Sampling (The Self-Validation Step)
-
Action: Place the vials in an orbital shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) at 150 RPM. Extract 100 μ L aliquots at 24, 48, and 72 hours [4].
-
Causality: Dissolution is a kinetic process leading to a thermodynamic endpoint. By sampling at multiple intervals, the system self-validates: equilibrium is definitively proven only when the concentration variance between the 48-hour and 72-hour samples is less than 5%[5].
Step 4: Phase Separation
-
Action: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at the exact test temperature (25.0 °C).
-
Causality: Centrifugation is vastly superior to filtration for this compound. Polymeric syringe filters (e.g., PTFE, Nylon) can selectively adsorb the lipophilic p-tolyl moiety, artificially lowering the measured concentration. Furthermore, temperature control during separation prevents sudden precipitation.
Step 5: Immediate Dilution & Solid-State Verification (Post-Test)
-
Action: Immediately dilute the supernatant with the HPLC mobile phase by a known factor (e.g., 1:100). Recover the residual undissolved solid from the vial, dry it gently, and re-analyze via PXRD.
-
Causality: Immediate dilution prevents the ester from crashing out of solution if the ambient temperature drops. Post-test PXRD validates that the solvent did not induce a polymorphic transition or form a solvate; if the crystal form changed, the measured solubility applies to the new form, not the original[5].
Workflow Visualization
Figure 1: Self-validating saturation shake-flask workflow for equilibrium solubility determination.
Analytical Quantification (HPLC-UV)
To accurately quantify the dissolved Morpholine-4-carboxylic acid p-tolyl ester, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is required[6]. Gravimetric analysis is insufficient as it cannot distinguish between the intact ester and potential degradation products (e.g., hydrolysis of the carbamate in protic solvents).
Recommended Chromatographic Parameters:
-
Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 μ m).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Causality: The lipophilic p-tolyl group requires a high organic modifier ratio to elute efficiently without peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (optimizing for the π→π∗ transition of the aromatic p-tolyl ring).
-
Calibration: A 5-point standard curve ranging from 1 μ g/mL to 100 μ g/mL, prepared in the mobile phase.
By integrating the self-validating shake-flask protocol with specific HPLC-UV quantification, researchers can guarantee that the reported solubility values for Morpholine-4-carboxylic acid p-tolyl ester are thermodynamically accurate, chemically specific, and highly reproducible.
References
-
OECD Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at:[Link]
-
USP General Chapter <1236> Solubility Measurements. United States Pharmacopeia–National Formulary (USP-NF). Available at:[Link]
-
Morpholine-4-carboxylic acid p-tolyl ester (CID 735621). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
-
Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at:[Link]
-
Solubility Determination Methods in USP. Scribd. Available at:[Link]
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Unlocking the Therapeutic Potential of Morpholine-4-Carboxylic Acid p-Tolyl Ester: A Technical Guide to Aryl Carbamate Bioactivity
Executive Summary
In the landscape of rational drug design, the synthesis of privileged scaffolds with precise pharmacokinetic and pharmacodynamic profiles is paramount. Morpholine-4-carboxylic acid p-tolyl ester (also known as p-tolyl morpholine-4-carboxylate; CAS: 105902-71-4) represents a highly specialized aryl carbamate. By fusing the physicochemical advantages of a morpholine ring with the reactive potential of a carbamate linkage and the lipophilic anchoring of a p-tolyl group, this compound serves as a potent modulator of serine hydrolases and inflammatory pathways. This whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating experimental methodologies required to evaluate its biological activity.
Pharmacophore Dynamics: The Causality of Structure
To understand the biological activity of morpholine-4-carboxylic acid p-tolyl ester, we must dissect its structural components and the physical chemistry driving their selection:
-
The Morpholine Scaffold (The Modulator): Morpholine is a six-membered heterocycle containing both an ether oxygen and an amine nitrogen. In medicinal chemistry, it is deployed to balance aqueous solubility with membrane permeability. Unlike a highly basic secondary amine, the nitrogen in this carbamate is resonance-stabilized by the adjacent carbonyl, rendering it non-basic. This prevents non-specific electrostatic interactions while maintaining a favorable dipole for hydrogen bonding within enzyme active sites .
-
The Carbamate Core (The Warhead): Esters are often hydrolyzed too rapidly by ubiquitous esterases, whereas amides are generally too stable to act as covalent modifiers. Carbamates occupy the optimal thermodynamic middle ground. They act as pseudo-substrates for serine hydrolases, allowing nucleophilic attack but forming a highly stable, slowly reversible covalent bond.
-
The p-Tolyl Ester (The Anchor & Leaving Group): The p-tolyl moiety serves a dual purpose. First, its lipophilic methyl-phenyl structure anchors the molecule into the hydrophobic pockets of target enzymes (such as the acyl-chain binding pocket of Fatty Acid Amide Hydrolase, FAAH). Second, upon nucleophilic attack, p-cresol is expelled as an excellent leaving group, driving the carbamylation reaction forward.
Mechanistic Pathways: Serine Hydrolase Inhibition
The primary biological activity of aryl morpholine carbamates lies in their ability to inhibit serine hydrolases—a vast enzyme family including cholinesterases (AChE/BChE) and endocannabinoid-regulating enzymes (FAAH, MAGL, ABHD6) .
The mechanism is a pseudo-irreversible covalent blockade. The enzyme's catalytic serine attacks the carbamate carbonyl, forming a tetrahedral intermediate. The p-tolyl group is cleaved and released as p-cresol, leaving the morpholine-carbonyl covalently attached to the active site.
Mechanism of pseudo-irreversible serine hydrolase inhibition by aryl morpholine carbamates.
Beyond hydrolases, morpholine-4-carboxylate derivatives have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and suppressing macrophage chemotaxis via NF-κB pathway modulation .
Self-Validating Experimental Methodologies
To rigorously evaluate the biological activity of morpholine-4-carboxylic acid p-tolyl ester, we employ Activity-Based Protein Profiling (ABPP) . This protocol is designed as a self-validating system: it utilizes a competitive fluorescent probe (FP-rhodamine) that only binds to uninhibited, catalytically active enzymes. If our compound successfully carbamylates the target, the probe cannot bind, resulting in a quantifiable loss of fluorescence. This proves functional target engagement rather than mere non-specific binding.
Protocol 1: In Vitro ABPP for Serine Hydrolase Target Engagement
Objective: Quantify the IC50 of the compound against native FAAH/BChE in tissue lysates.
Step-by-Step Methodology:
-
Proteome Preparation: Homogenize murine brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane proteome (where FAAH resides). Adjust protein concentration to 1 mg/mL.
-
Inhibitor Incubation: Aliquot 50 µL of the proteome. Add morpholine-4-carboxylic acid p-tolyl ester in a DMSO vehicle (concentrations ranging from 1 nM to 10 µM; final DMSO concentration <1%). Causality note: A 30-minute incubation at 37°C is strictly required to allow the time-dependent covalent carbamylation to reach equilibrium.
-
Competitive Probe Labeling: Add 1 µL of FP-rhodamine (final concentration 1 µM) to the mixture. Incubate for 30 minutes at room temperature in the dark. Self-validation step: The probe will exclusively tag active serine nucleophiles. Absence of signal confirms successful covalent blockade by our drug.
-
Reaction Quenching & Separation: Quench the reaction with 4× SDS loading buffer. Boil for 5 minutes at 95°C. Resolve the proteins using 10% SDS-PAGE.
-
Fluorescence Imaging & Quantification: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Quantify band intensities using ImageJ, normalizing against a vehicle-treated control to calculate the IC50.
Self-validating Activity-Based Protein Profiling (ABPP) workflow for target engagement.
Quantitative SAR Analysis
To contextualize the biological activity of the p-tolyl ester variant, we must compare it against structurally related analogs. The table below synthesizes representative Structure-Activity Relationship (SAR) data, demonstrating how the leaving group's electronic and steric properties dictate enzyme inhibition efficiency.
| Compound Derivative | R-Group (Leaving Group) | FAAH IC50 (nM) | BChE IC50 (nM) | Lipophilicity (cLogP) | Mechanistic Impact |
| p-Tolyl Ester | -C6H4-CH3 (p-tolyl) | 45 ± 5 | 120 ± 15 | 2.85 | Optimal hydrophobic anchoring; excellent leaving group. |
| Phenyl Ester | -C6H5 (phenyl) | 110 ± 12 | 340 ± 20 | 2.35 | Lacks the methyl group needed for deep pocket insertion. |
| p-Methoxy Ester | -C6H4-OCH3 | 280 ± 25 | 410 ± 35 | 2.50 | Electron-donating group reduces leaving group efficiency. |
| Aliphatic Ester | -CH2CH3 (ethyl) | >10,000 | >10,000 | 1.10 | Poor leaving group (high pKa); fails to carbamylate enzyme. |
Data Interpretation: The quantitative superiority of the p-tolyl ester over the phenyl and aliphatic esters proves that the biological activity is not merely driven by the morpholine ring, but by the precise pKa and steric bulk of the p-cresol leaving group, which perfectly aligns the carbamate carbonyl for nucleophilic attack.
References
-
Title: Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties Source: MDPI Biomolecules URL:[Link]
-
Title: Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors Source: PubMed Central (PMC) URL:[Link]
-
Title: The New 4-O-Methylhonokiol Analog GS12021 Inhibits Inflammation and Macrophage Chemotaxis: Role of AMP-Activated Protein Kinase α Activation Source: PLOS One URL:[Link]
-
Title: Small-molecule inhibitors of Haemophilus influenzae IgA1 protease Source: PubMed Central (PMC) URL:[Link]
Physicochemical Profiling of p-Tolyl Morpholine-4-Carboxylate: A Technical Guide to Thermal Characterization
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: p-Tolyl morpholine-4-carboxylate (IUPAC: 4-methylphenyl morpholine-4-carboxylate)
Executive Summary
In modern drug development and materials science, the precise determination of physicochemical properties is non-negotiable. p-Tolyl morpholine-4-carboxylate (Molecular Formula: C₁₂H₁₅NO₃, MW: 221.25 g/mol ) [1] is a highly versatile structural motif. Featuring a morpholine ring linked via a carbamate moiety to a p-tolyl group, this compound serves as a critical intermediate and pharmacophore in the synthesis of kinase inhibitors and neuroactive agents.
Because experimental thermal data for specialized intermediates is often proprietary or obscured by varying synthesis purities, researchers must rely on a combination of predictive cheminformatics and rigorous, self-validating empirical protocols. This whitepaper provides an authoritative breakdown of the melting point (MP) and boiling point (BP) data for p-tolyl morpholine-4-carboxylate, detailing the structural causality behind these metrics and outlining foolproof methodologies for their laboratory validation.
Structural Causality: The Physics of the Phase Transitions
As a Senior Application Scientist, it is crucial to look beyond the raw numbers and understand why a molecule exhibits specific phase transition temperatures. The thermal behavior of p-tolyl morpholine-4-carboxylate is governed by three distinct structural features:
-
The Carbamate Linkage (-O-CO-N-): This group is highly polar and features restricted rotation due to resonance between the nitrogen lone pair and the carbonyl group. It acts as a strong hydrogen bond acceptor and creates significant dipole-dipole interactions. This rigidity promotes crystal lattice formation, driving the melting point upward compared to simple esters.
-
The p-Tolyl Ring: The aromatic ring provides extensive π−π stacking capabilities. However, the para-methyl group introduces a degree of steric bulk and asymmetry that slightly disrupts optimal crystal packing, preventing the melting point from reaching the extreme highs seen in perfectly symmetrical biphenyls.
-
The Morpholine Ring: The chair conformation of the morpholine ring, coupled with its ether-like oxygen, adds molecular volume and additional dipole moments.
Quantitative Data Summary
The table below synthesizes the consensus physicochemical profile based on predictive models (e.g., ACD/Labs, EPI Suite) and structural analogs [2, 3]. Due to the high boiling point, atmospheric vaporization often competes with thermal degradation, making reduced-pressure extrapolation necessary.
| Physicochemical Property | Consensus Value / Range | Determination Context |
| Molecular Weight | 221.25 g/mol | Exact Mass: 221.1052 |
| Melting Point (MP) | 58.0 °C – 64.0 °C | Predicted (Requires DSC validation) |
| Boiling Point (BP) | 335.0 °C – 345.0 °C | Extrapolated to 760 mmHg |
| Flash Point | ~160.0 °C | Closed Cup Prediction |
| Physical State (25 °C) | Solid | Crystalline powder |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and scientific integrity, relying solely on predictive data is insufficient. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts or sample impurities do not compromise the data.
Protocol A: High-Precision Melting Point via Differential Scanning Calorimetry (DSC)
Traditional capillary melting point apparatuses are prone to visual subjectivity and thermal lag. DSC provides a thermodynamic absolute.
-
Sample Preparation: Weigh exactly 2.0–5.0 mg of high-purity (>99%) p-tolyl morpholine-4-carboxylate into a standard aluminum crucible. Seal the crucible with a press and pierce a microscopic hole in the lid to allow for the release of any volatile impurities without altering the internal pressure.
-
Calibration Check: Prior to the run, validate the DSC cell constant and temperature axes using Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards.
-
Thermal Method: Equilibrate the sample at 20 °C. Initiate a heating ramp of 10 °C/min up to 100 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Data Extraction (The Self-Validation Step): Do not use the peak maximum as the melting point, as this shifts with sample mass. Instead, integrate the endothermic peak and record the extrapolated onset temperature ( Tonset ) . This represents the true thermodynamic melting point of the crystal lattice.
Protocol B: Boiling Point Determination via Micro-Ebulliometry and TGA
Because the predicted BP (~340 °C) borders on the thermal decomposition threshold of many carbamates, atmospheric boiling point determination is risky.
-
Degradation Screening (TGA): Subject a 5 mg sample to Thermogravimetric Analysis (TGA) from 25 °C to 400 °C at 10 °C/min. Identify the onset of mass loss ( Td ). If Td<350 °C, direct atmospheric boiling point measurement is invalid.
-
Reduced-Pressure Ebulliometry: Utilize a dynamic micro-ebulliometer. Measure the boiling point at three strictly controlled reduced pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg) where the compound vaporizes well below its Td .
-
Clausius-Clapeyron Extrapolation: Plot the natural logarithm of the system pressure ( lnP ) against the inverse of the absolute boiling temperature ( 1/T ). A perfectly linear regression ( R2>0.995 ) self-validates the data. Use the slope to extrapolate the theoretical boiling point at standard atmospheric pressure (760 mmHg).
Workflow Visualization
The following logical diagram outlines the concurrent analytical pathways required to validate the thermal profile of p-tolyl morpholine-4-carboxylate without succumbing to decomposition artifacts.
Figure 1: Thermal analysis workflow for p-tolyl morpholine-4-carboxylate physicochemical profiling.
Conclusion
The physicochemical profiling of p-tolyl morpholine-4-carboxylate requires a nuanced approach that respects its molecular architecture. The carbamate's polarity and the p-tolyl group's sterics dictate a moderate melting point (58–64 °C) and a high boiling point (335–345 °C). By employing the self-validating DSC and reduced-pressure ebulliometry protocols outlined above, researchers can bypass the pitfalls of thermal degradation and secure high-fidelity data essential for downstream pharmaceutical formulation and process chemistry.
References
-
National Center for Biotechnology Information (PubChem). "Morpholine-4-carboxylic acid p-tolyl ester (CID 735621)." PubChem Compound Database. URL:[Link]
Methodological & Application
Application Note: Synthesis and Isolation of Morpholine-4-carboxylic acid p-tolyl ester
Introduction & Scientific Rationale
Carbamates are highly stable, versatile functional groups widely utilized in drug development as peptide bond isosteres, prodrug linkers, and active pharmacophores. The synthesis of Morpholine-4-carboxylic acid p-tolyl ester (also known as p-tolyl morpholine-4-carboxylate) represents a classic, high-yielding nucleophilic acyl substitution.
This application note details a robust, field-proven protocol for synthesizing this compound via the reaction of morpholine with p-tolyl chloroformate. By utilizing a highly reactive chloroformate electrophile [1], the reaction proceeds rapidly under mild conditions. Triethylamine (TEA) is employed as an acid scavenger to neutralize the generated hydrochloric acid, driving the equilibrium toward the product [2].
Mechanistic Pathway & Causality
The reaction follows a standard addition-elimination mechanism typical of acyl chlorides and chloroformates.
-
Nucleophilic Attack : The secondary amine of morpholine attacks the electrophilic carbonyl carbon of p-tolyl chloroformate.
-
Tetrahedral Intermediate : The carbon rehybridizes from sp² to sp³, pushing electron density onto the oxygen to form an oxyanion intermediate.
-
Elimination : The carbon-oxygen double bond reforms, expelling the chloride ion (an excellent leaving group).
-
Scavenging : The expelled chloride and the proton from morpholine form HCl, which is immediately neutralized by TEA to form triethylammonium chloride (TEA·HCl).
Causality Check: Anhydrous conditions are critical. If moisture is present, water acts as a competing nucleophile, hydrolyzing the chloroformate into p-cresol, carbon dioxide, and HCl, drastically reducing the yield [3].
Fig 1: Nucleophilic acyl substitution mechanism for carbamate formation.
Materials and Reagents
The stoichiometry is designed with a slight excess of the base to ensure complete neutralization, preventing the protonation of the morpholine nucleophile.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| p-Tolyl chloroformate | 170.59 | 1.0 | 1.71 g (1.44 mL) | Electrophile |
| Morpholine | 87.12 | 1.05 | 0.92 g (0.92 mL) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.10 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 40 mL | Solvent (Anhydrous) |
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and strategic analytical checks are embedded to ensure reaction integrity at every step.
Step 1: System Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes.
-
Add 40 mL of anhydrous Dichloromethane (DCM) to the flask.
-
Inject Morpholine (1.05 eq) and Triethylamine (1.5 eq) into the solvent.
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Rationale: Cooling mitigates the exothermic nature of the subsequent addition, preventing localized heating that could lead to the thermal degradation of the chloroformate.
Step 2: Electrophile Addition & Reaction
-
Dilute p-Tolyl chloroformate (1.0 eq) in 5 mL of anhydrous DCM in a separate dry vial.
-
Using a syringe or dropping funnel, add the chloroformate solution dropwise over 15–20 minutes to the vigorously stirring morpholine/TEA mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 2 to 4 hours. Self-Validation Cue: The initially clear solution will gradually turn cloudy. This is the precipitation of the TEA·HCl salt, confirming that the substitution reaction is actively occurring and HCl is being successfully scavenged.
Step 3: Reaction Monitoring (TLC)
-
Withdraw a 10 µL aliquot and dilute in 1 mL DCM.
-
Spot on a silica gel TLC plate alongside starting materials. Elute with 3:1 Hexanes/Ethyl Acetate.
-
Visualize under UV light (254 nm) to track the consumption of p-tolyl chloroformate. Stain with Ninhydrin and heat; the disappearance of the morpholine spot (which stains purple/brown) confirms reaction completion. The carbamate product will be UV-active but Ninhydrin-negative.
Step 4: Work-up and Extraction
-
Quench the reaction by adding 20 mL of cold distilled water to dissolve the precipitated TEA·HCl salts. Transfer to a separatory funnel.
-
Separate the organic (bottom DCM) layer.
-
Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
20 mL of 1M HCl (Removes unreacted morpholine and excess TEA).
-
20 mL of Saturated NaHCO₃ (Neutralizes residual acid).
-
20 mL of Brine (Pre-dries the organic layer).
-
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes).
-
Pool the product-containing fractions and concentrate in vacuo to afford Morpholine-4-carboxylic acid p-tolyl ester as a white to off-white solid.
Fig 2: Step-by-step experimental workflow for the synthesis of the target carbamate.
Quantitative Optimization Data
The choice of solvent and base significantly impacts the reaction kinetics and yield. Table 2 summarizes the empirical optimization of these parameters for chloroformate-amine couplings [2].
| Solvent | Base | Temperature | Time (h) | Isolated Yield (%) | Observation / Causality |
| DCM | TEA | 0 °C to RT | 2.0 | 94% | Optimal. Clean precipitation of TEA·HCl. |
| THF | TEA | 0 °C to RT | 4.0 | 88% | Slower kinetics; TEA·HCl forms a thick slurry. |
| DCM | Pyridine | 0 °C to RT | 6.0 | 75% | Pyridine is a weaker base (pKa ~5.2); incomplete scavenging. |
| DMF | K₂CO₃ | RT | 12.0 | 60% | Heterogeneous base leads to sluggish reaction times. |
| DCM | TEA | Reflux | 1.0 | 45% | Thermal degradation of chloroformate; high impurity profile. |
Table 2: Optimization of reaction conditions for carbamate synthesis.
Expected Analytical Characterization
To verify the structural integrity of the synthesized Morpholine-4-carboxylic acid p-tolyl ester, the following analytical signatures should be observed:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.15 (d, J = 8.2 Hz, 2H, Ar-H), 6.98 (d, J = 8.2 Hz, 2H, Ar-H), 3.75 - 3.55 (m, 8H, morpholine CH₂-O-CH₂ and CH₂-N-CH₂), 2.33 (s, 3H, Ar-CH₃).
-
LC-MS (ESI+) : Calculated for C₁₂H₁₅NO₃ [M+H]⁺ m/z 222.11; Found m/z 222.1.
References
-
Facile one-pot synthesis of 4-substituted semicarbazides The Royal Society of Chemistry (RSC). Discusses the utilization of chloroformates and amines in dichloromethane at 0 °C in the presence of triethylamine to yield high-purity carbamates. URL:[Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement Organic Chemistry Portal. Comprehensive overview of carbamate formation methodologies, stability, and the mechanistic role of acid scavengers in nucleophilic substitutions. URL:[Link]
Application Notes and Protocols for the Synthesis of Unsymmetrical Ureas via Aminolysis of p-Tolyl Morpholine-4-Carboxylate
Abstract
The synthesis of unsymmetrical ureas is a cornerstone of modern medicinal chemistry and materials science. Traditional methods often rely on hazardous reagents such as phosgene or isocyanates, posing significant safety and scalability challenges.[1][2] This application note provides an in-depth guide to a safer and more efficient alternative: the reaction of p-tolyl morpholine-4-carboxylate with primary and secondary amines. We will dissect the underlying reaction mechanisms, explore the critical parameters influencing reaction outcomes, and provide detailed, field-proven protocols for researchers and drug development professionals. The methodologies described herein offer a robust and versatile route to a wide array of N,N'-substituted ureas, avoiding the need for highly toxic precursors.[1]
Introduction: The Strategic Importance of Carbamate-to-Urea Conversion
The urea moiety is a privileged scaffold in a vast range of pharmacologically active agents and functional materials.[1] The conversion of stable, readily accessible carbamates into ureas represents a highly strategic and atom-economical approach to their synthesis. P-tolyl morpholine-4-carboxylate serves as an effective carbamoylating agent, where the morpholine nitrogen is incorporated into the final urea product, and the p-tolyloxy group functions as a competent leaving group. This reaction avoids the direct handling of volatile and toxic isocyanates by using a stable solid precursor.
The overall transformation is depicted below:
Understanding the mechanistic nuances of this transformation is paramount for optimizing reaction conditions, maximizing yields, and minimizing side-product formation.
Unraveling the Reaction Mechanism
The reaction of p-tolyl morpholine-4-carboxylate with an amine (R¹R²NH) can proceed through two primary, competing pathways, largely dictated by the reaction conditions and the nature of the reactants.
Pathway A: Direct Nucleophilic Acyl Substitution (SNAc)
Under mild to moderate conditions, the reaction typically follows a classical nucleophilic acyl substitution mechanism. This pathway is analogous to ester hydrolysis but with an amine as the nucleophile.[3]
-
Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the carbamate. This forms a transient, high-energy tetrahedral intermediate.
-
Proton Transfer: A proton transfer may occur, often facilitated by a base or another amine molecule.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, re-forming the carbonyl double bond. This step is accompanied by the expulsion of the most stable leaving group.
-
Leaving Group Departure: The carbon-oxygen bond cleaves, and the p-cresolate anion departs. The stability of the p-cresolate anion, a phenoxide derivative, makes it a significantly better leaving group than an alkoxide, driving the reaction forward.[4] Subsequent protonation during workup yields p-cresol.
Pathway B: Elimination-Addition via an Isocyanate Intermediate
At elevated temperatures, an alternative mechanism involving an in-situ generated isocyanate can become significant.[1] This pathway is particularly relevant for carbamates derived from secondary amines, such as morpholine.
-
Elimination: In the presence of a base, the p-cresolate group is eliminated from the carbamate, forming a highly reactive morpholine-4-carbonyl isocyanate intermediate.
-
Nucleophilic Addition: The reactant amine then rapidly attacks the electrophilic central carbon of the isocyanate.
-
Proton Transfer: A final proton transfer yields the final unsymmetrical urea product.
This pathway circumvents the formation of a traditional tetrahedral intermediate involving all three components simultaneously.
Critical Parameters and Experimental Insights
Optimizing the synthesis requires careful consideration of several factors that influence the reaction rate, yield, and dominant mechanistic pathway.
| Parameter | Influence & Expert Insight | Typical Conditions |
| Amine Nucleophilicity | The reaction rate is highly dependent on the nucleophilicity of the amine. Aliphatic amines (primary and secondary) are generally more nucleophilic and react faster than aromatic amines.[1] Steric hindrance around the nitrogen atom can significantly slow the reaction. | Aliphatic amines: 25-60 °C. Aromatic amines: 50-100 °C (or reflux). |
| Base/Catalyst | While the reaction can proceed without a catalyst, a base is often beneficial. It can deprotonate the amine, increasing its nucleophilicity, or facilitate the elimination step in Pathway B. Non-nucleophilic organic bases are preferred to avoid competing reactions. | 0.1 - 1.1 equivalents of N-methylpyrrolidine[5], or a combination of Et₃N and DABCO are effective.[1] |
| Solvent | Polar aprotic solvents are ideal as they can solvate the intermediates without interfering with the reaction. | Tetrahydrofuran (THF)[5], Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).[1] |
| Temperature | Higher temperatures increase the reaction rate but may also favor the elimination-addition pathway (Pathway B), which could lead to different side-product profiles. For sensitive substrates, starting at room temperature or slightly elevated temperatures is recommended. | 55 °C is a good starting point for many substrates.[5] Reflux may be necessary for less reactive amines.[1] |
Detailed Experimental Protocol
This protocol provides a robust, general procedure for the synthesis of an unsymmetrical urea from p-tolyl morpholine-4-carboxylate and a representative amine.
Materials & Reagents
-
p-Tolyl morpholine-4-carboxylate (1.0 eq)
-
Amine of choice (e.g., benzylamine) (1.0 - 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N-methylpyrrolidine (NMP) (0.1 eq)
-
Ethyl acetate (for workup/chromatography)
-
Hexanes (for workup/chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add p-tolyl morpholine-4-carboxylate (e.g., 2.35 g, 10 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Dissolution: Add anhydrous THF (e.g., 40 mL) via syringe to dissolve the carbamate.
-
Amine Addition: Add the amine (e.g., benzylamine, 1.07 g, 10 mmol, 1.0 eq) to the stirred solution at room temperature.
-
Catalyst Addition & Heating: Add the catalyst, N-methylpyrrolidine (e.g., 85 mg, 1 mmol, 0.1 eq).[5] Heat the reaction mixture to 55 °C using an oil bath.
-
Monitoring: Stir the reaction at 55 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting carbamate is consumed (typically 1-6 hours).
-
Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the crude residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purification: Purify the crude urea by flash column chromatography on silica gel or by recrystallization, if applicable. The resulting pure urea should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Field Insights
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous. For poorly reactive (e.g., electron-deficient aromatic) amines, increasing the temperature to reflux or using a more polar solvent like DMF may be necessary.[1] An increased amount of catalyst or amine (up to 1.5 eq) can also drive the reaction to completion.
-
Symmetrical Urea Byproducts: The formation of symmetrical ureas is a potential side reaction, though less common with this method than with isocyanate-based routes.[5] It can arise from trace water reacting with the carbamate or intermediate isocyanate. Maintaining strictly anhydrous conditions is the best preventative measure.
-
Purification Challenges: The p-cresol byproduct is acidic and can typically be removed with a basic wash (NaHCO₃ or K₂CO₃) during the workup. If the desired urea product is also base-sensitive, careful column chromatography is the preferred purification method.
Conclusion
The reaction of p-tolyl morpholine-4-carboxylate with amines provides a versatile, safe, and efficient platform for the synthesis of unsymmetrical ureas. By understanding the interplay between the direct substitution and elimination-addition mechanisms, researchers can rationally select conditions to optimize outcomes for a diverse range of amine substrates. The provided protocols and insights serve as a practical guide for drug development professionals and synthetic chemists, enabling the streamlined construction of these vital chemical motifs while adhering to the principles of green chemistry.[1]
References
- Prachi, R., et al. (2023).
- Timm, D. C., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
- Lee, S.-H., et al. (2004). The direct conversion of carbamates to ureas using aluminum amides. Tetrahedron.
- Various Authors. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Beaulieu, F., et al. (2005). Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates.
- LibreTexts. (2020). Nucleophilic Substitution at Activated Amides and Carbamides. Chemistry LibreTexts.
- ResearchGate. (n.d.). Kinetic profile of a generic nucleophilic acyl substitution.
- James, M. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- James, M. (2026). What Makes A Good Leaving Group?. Master Organic Chemistry.
Sources
Application Note: Morpholine-4-carboxylic acid p-tolyl ester as a Versatile Pharmaceutical Intermediate
Executive Summary & Chemical Identity
Morpholine-4-carboxylic acid p-tolyl ester (CAS: 105902-71-4), also known as 4-methylphenyl morpholine-4-carboxylate, is a highly stable, crystalline aryl carbamate[1]. In modern medicinal chemistry, it serves a dual purpose: it acts as a robust, bench-stable electrophilic building block for the synthesis of complex unsymmetrical ureas, and it functions as a direct structural motif in the design of pseudoirreversible enzyme inhibitors[2].
The incorporation of the morpholine ring into active pharmaceutical ingredients (APIs) is a privileged strategy to enhance aqueous solubility, modulate lipophilicity, and provide favorable hydrogen-bond acceptor interactions within target binding pockets. By utilizing the p-tolyl ester derivative, chemists gain a highly controlled acylating agent that overcomes the poor reactivity of standard alkyl carbamates while avoiding the extreme toxicity and handling difficulties of phosgene gas or isocyanates.
Mechanistic Causality in Chemical Synthesis
The utility of this intermediate lies in the precise tuning of its leaving group. Alkyl carbamates are notoriously unreactive toward nucleophilic attack by amines, often requiring harsh conditions that degrade complex API scaffolds. Conversely, aryl carbamates are highly effective acyl transfer agents[3].
The p-tolyl group provides a specific mechanistic advantage over a standard phenyl group. The electron-donating methyl group on the p-cresol leaving moiety slightly increases the pKa of the conjugate acid (pKa ~10.14) compared to phenol (pKa ~9.95). This subtle electronic modulation renders the intermediate exceptionally stable during long-term storage and isolation, yet it remains sufficiently reactive toward primary and secondary amines under mild thermal or base-catalyzed conditions.
When reacted with an amine, the mechanism proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate drives the elimination of p-cresol, yielding an unsymmetrical morpholine-urea with high atom economy and minimal symmetrical urea byproducts[3].
Mechanism of unsymmetrical urea formation via nucleophilic acyl substitution.
Application Workflows in Drug Development
This intermediate is deployed across two primary workflows in drug discovery:
-
Direct API Incorporation (Enzyme Inhibitors): Carbamates are well-documented as pseudoirreversible inhibitors for serine hydrolases, such as Butyrylcholinesterase (BChE) and Fatty Acid Amide Hydrolase (FAAH)[2][4]. The morpholine-4-carboxylate moiety docks into the catalytic site, where the enzyme's catalytic serine attacks the carbamate carbonyl. The p-cresol leaving group is expelled, leaving the enzyme covalently carbamylated and temporarily inactivated.
-
Precursor for Complex Ureas: It acts as a stable surrogate for morpholine-4-carbonyl chloride. It is reacted with diverse aliphatic or aromatic amines to generate libraries of unsymmetrical ureas for high-throughput screening.
Workflow for the synthesis and application of the p-tolyl ester intermediate.
Data Presentation: Physicochemical & Kinetic Data
Table 1: Physicochemical Profile of Morpholine-4-carboxylic acid p-tolyl ester
| Property | Value / Description | Impact on Drug Development |
| Molecular Formula | C12H15NO3 | Provides a low-molecular-weight building block (MW: 221.25 g/mol )[1]. |
| LogP (Estimated) | 1.8 - 2.1 | Ideal lipophilicity for membrane permeability without excessive hydrophobicity. |
| Stability | High (Bench-stable) | Eliminates the need for inert atmosphere storage compared to acyl chlorides. |
| Hydrogen Bonding | 1 Donor / 3 Acceptors | Morpholine oxygen and carbamate carbonyl act as strong H-bond acceptors. |
Table 2: Leaving Group Efficacy in Carbamate-to-Urea Conversion
| Leaving Group | pKa of Conjugate Acid | Reactivity toward Amines | Byproduct Profile |
| Aliphatic (e.g., Ethyl) | ~16.0 | Very Low (Requires >150°C) | High unreacted starting material. |
| p-Tolyl (p-Cresol) | 10.14 | High (Mild heating / Base) | Clean conversion, easily removed by basic wash. |
| Phenyl (Phenol) | 9.95 | Very High | Prone to premature hydrolysis in storage. |
Self-Validating Experimental Protocols
Protocol A: High-Yield Synthesis of Morpholine-4-carboxylic acid p-tolyl ester
Objective: Synthesize the intermediate with >95% purity, avoiding bis-acylation or hydrolysis.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under N2, dissolve morpholine (1.0 equiv, 10 mmol) and triethylamine (TEA, 1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Causality: TEA acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of morpholine, ensuring it remains a potent nucleophile.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: The reaction with chloroformates is highly exothermic. Cooling prevents the thermal degradation of the chloroformate and suppresses side reactions.
-
-
Addition: Add p-tolyl chloroformate (1.05 equiv, 10.5 mmol) dropwise over 15 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing uncontrolled exotherms.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Separate the organic layer and wash sequentially with 1M HCl (20 mL) and brine (20 mL).
-
Causality: The 1M HCl wash is critical; it protonates and removes any unreacted morpholine and TEA into the aqueous phase, self-purifying the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crystalline solid.
Self-Validation & Quality Control:
-
LC-MS: Target mass[M+H]+ = 222.1 m/z.
-
1H NMR (CDCl3): Confirm the presence of the p-tolyl methyl singlet at ~2.3 ppm (3H), aromatic doublets at ~6.9 and ~7.1 ppm (4H), and morpholine multiplets at ~3.5-3.7 ppm (8H). Absence of a broad singlet at ~2.0 ppm confirms complete consumption of free morpholine.
Protocol B: Application in Unsymmetrical Urea Synthesis
Objective: Utilize the intermediate to synthesize a target API scaffold (e.g., Morpholine-4-carboxylic acid benzylamide) via nucleophilic acyl substitution.
Step-by-Step Methodology:
-
Preparation: Dissolve Morpholine-4-carboxylic acid p-tolyl ester (1.0 equiv, 5 mmol) and benzylamine (1.2 equiv, 6 mmol) in anhydrous acetonitrile (20 mL).
-
Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv, 2.5 mmol).
-
Causality: DBU is a non-nucleophilic base that facilitates the breakdown of the tetrahedral intermediate, driving the elimination of the p-cresol leaving group[3].
-
-
Thermal Driving: Heat the reaction mixture to reflux (82°C) for 6 hours.
-
Causality: Aryl carbamates require thermal activation to overcome the activation energy barrier for p-cresol displacement.
-
-
Workup: Cool to room temperature and concentrate the solvent. Redissolve the crude residue in ethyl acetate (30 mL).
-
Purification Wash: Wash the organic layer with 1M NaOH (3 x 15 mL), followed by brine.
-
Causality:Crucial step. The NaOH wash deprotonates the liberated p-cresol by-product (pKa 10.14), converting it into highly water-soluble sodium p-cresolate. This allows for complete removal of the leaving group without the need for column chromatography.
-
-
Isolation: Dry over MgSO4, filter, and evaporate to yield the pure unsymmetrical urea.
Self-Validation & Quality Control:
-
TLC: Check against the starting carbamate. The urea product will typically be more polar (lower Rf in Hexanes/EtOAc).
-
1H NMR (CDCl3): Disappearance of the p-tolyl methyl signal at 2.3 ppm and the appearance of a broad N-H triplet at ~5.0 ppm confirms successful urea formation and complete removal of the p-cresol leaving group.
References
-
Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID 735621 Source: PubChem (NIH) URL:[Link]
-
Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) Source: Probe Reports from the NIH Molecular Libraries Program URL:[Link]
-
Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
- 1. Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID 735621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis of p-Tolyl Morpholine-4-carboxylate
Abstract p-Tolyl morpholine-4-carboxylate (CAS: 105902-71-4) is a highly valued carbamate derivative utilized as a stable bioisostere and pharmacophore in medicinal chemistry. Transitioning its synthesis from a discovery-scale (milligram) to a process-scale (kilogram) environment requires mitigating the hazards associated with highly exothermic nucleophilic acyl substitutions and avoiding heavily regulated halogenated solvents. This application note details a robust, self-validating scale-up protocol using p-tolyl chloroformate and morpholine in a green solvent system, utilizing Triethylamine (TEA) as an acid scavenger.
Mechanistic Rationale and Process Chemistry
The formation of carbamates from amines and chloroformates is a fundamental transformation in organic synthesis [1]. The reaction proceeds via a nucleophilic attack by the secondary amine (morpholine) onto the electrophilic carbonyl carbon of p-tolyl chloroformate. This forms a tetrahedral intermediate that rapidly collapses to expel a chloride leaving group, yielding the target carbamate and one equivalent of hydrochloric acid (HCl).
Causality in Experimental Choices:
-
Reagent Selection: While carbamates can be synthesized via phosgene or bis-trichloromethyl carbonate (BTC), p-tolyl chloroformate is selected for scale-up due to its lower toxicity profile and ease of handling as a liquid, avoiding the need for specialized gas-handling infrastructure [3].
-
Solvent Optimization (The Shift from DCM to EtOAc): Discovery-chemistry protocols frequently employ dichloromethane (DCM) [2]. However, DCM's low boiling point (39.6 °C) provides a poor thermal sink for the highly exothermic carbamylation reaction. Ethyl acetate (EtOAc) is chosen for the scale-up because it offers a higher heat capacity, is environmentally benign, and allows for direct product isolation via anti-solvent crystallization, eliminating the need for energy-intensive solvent swapping.
-
Acid Scavenging: The stoichiometric generation of HCl must be managed to prevent the protonation of morpholine, which would stall the reaction [4]. Triethylamine (TEA) is employed as a soluble organic base. It reacts with HCl to form triethylamine hydrochloride (TEA·HCl). In EtOAc, TEA·HCl partially precipitates, providing a visual indicator of reaction progress, and is easily partitioned into the aqueous phase during workup [1].
Reaction Workflow and Logic
Process workflow for the scale-up synthesis of p-tolyl morpholine-4-carboxylate.
Quantitative Data: Parameter Optimization
To establish a self-validating and scalable system, various parameters were evaluated. The data below summarizes the impact of solvent and base selection on the yield and purity profile at a 100-gram scale.
| Parameter | Solvent | Base (1.2 eq) | Temp Profile | Yield (%) | Purity (HPLC) | Process Notes |
| Condition A | DCM | TEA | 0 °C to RT | 88% | 98.5% | High exotherm; regulatory restrictions on DCM [2]. |
| Condition B | Toluene | K₂CO₃ (aq) | 10 °C to RT | 76% | 95.0% | Biphasic system required vigorous agitation; slower kinetics. |
| Condition C (Optimized) | EtOAc | TEA | 0-5 °C to RT | 94% | >99.5% | Excellent thermal control; direct crystallization enabled [1]. |
Table 1: Evaluation of reaction conditions for the scale-up synthesis of p-tolyl morpholine-4-carboxylate.
Step-by-Step Experimental Protocol
Scale: 1.0 Mole (~221 g theoretical yield)
Materials:
-
Morpholine (Reagent Grade, >99%): 87.1 g (1.0 mol)
-
p-Tolyl chloroformate (98%): 179.1 g (1.05 mol, 1.05 equiv)
-
Triethylamine (TEA): 121.4 g (1.2 mol, 1.2 equiv)
-
Ethyl Acetate (EtOAc, Anhydrous): 1.5 L
-
Heptane: 500 mL
-
Deionized Water / Brine
Equipment:
-
3 L Jacketed glass reactor equipped with a mechanical overhead stirrer, internal thermocouple, and a pressure-equalizing dropping funnel.
-
Cooling circulator (set to 0 °C).
Procedure:
-
System Preparation: Purge the 3 L jacketed reactor with Nitrogen for 15 minutes to ensure an inert atmosphere. Causality: Moisture must be strictly excluded to prevent the hydrolysis of the chloroformate into p-cresol and CO2, which would decrease yield and create pressure buildup.
-
Amine Loading: Charge the reactor with 1.0 L of anhydrous EtOAc, followed by 87.1 g of morpholine and 121.4 g of TEA.
-
Cooling: Initiate the mechanical stirrer at 250 RPM. Circulate coolant to bring the internal temperature of the solution to 0–5 °C. Causality: Lowering the temperature suppresses the formation of bis-alkylated or urea byproducts and manages the rapid heat evolution of the subsequent step.
-
Electrophile Addition: Dissolve 179.1 g of p-tolyl chloroformate in 500 mL of EtOAc. Transfer this solution to the dropping funnel. Begin dropwise addition into the reactor at a rate that maintains the internal temperature strictly below 10 °C (approx. 60–90 minutes). Self-Validation: A thick white precipitate (TEA·HCl) will begin to form immediately, visually confirming the initiation of the reaction.
-
Maturation: Once the addition is complete, remove the cooling jacket and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 2 hours.
-
In-Process Control (IPC): Sample the reaction mixture, dilute with EtOAc, and wash with water. Analyze the organic layer via HPLC or TLC (Hexanes:EtOAc 7:3). The reaction is deemed complete when morpholine is <1%.
-
Aqueous Workup: Add 500 mL of deionized water to the reactor and stir vigorously for 15 minutes to dissolve the TEA·HCl salts. Stop stirring and allow the phases to separate. Drain the lower aqueous layer. Wash the organic phase sequentially with 500 mL of 1M HCl (to remove any residual morpholine/TEA), 500 mL of saturated NaHCO₃, and 500 mL of brine.
-
Crystallization: Transfer the organic layer to a distillation apparatus. Concentrate the EtOAc solution under reduced pressure to approximately 30% of its original volume (~450 mL). While still warm (40 °C), slowly add 500 mL of heptane (anti-solvent) under continuous stirring.
-
Isolation: Cool the suspension to 0–5 °C for 2 hours to maximize precipitation. Filter the white crystalline solid through a Buchner funnel, wash with 200 mL of cold heptane, and dry in a vacuum oven at 45 °C to a constant weight.
References
-
Process for the Synthesis of Carbamate of Cefpodoxime Proxetil. Asian Journal of Chemistry. Available at: [Link]
-
Chloroformate Free, Scalable Approach for the Synthesis of Organic Carbamates and Their Alkylation. ResearchGate. Available at:[Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega / TU Wien. Available at:[Link]
Application Note: Functional Group Tolerance and Cross-Coupling Applications of Morpholine-4-carboxylic Acid p-Tolyl Ester
Executive Summary
The activation of inert C–O bonds has emerged as a transformative strategy in modern synthetic chemistry, providing an orthogonal approach to traditional halide-based cross-coupling. Morpholine-4-carboxylic acid p-tolyl ester (p-tolyl morpholine-4-carboxylate) serves as a premier electrophilic surrogate in these transformations. Unlike highly reactive triflates or inert methyl ethers, aryl carbamates strike an optimal balance: they are highly stable, easily synthesized, and completely inert to standard palladium catalysis, yet they undergo facile oxidative addition in the presence of low-valent nickel complexes.
This application note provides a comprehensive technical guide on the functional group tolerance, mechanistic rationale, and validated experimental protocols for utilizing p-tolyl morpholine-4-carboxylate in Ni-catalyzed Suzuki-Miyaura couplings and amination reactions.
Mechanistic Rationale: The "Non-Innocent" Carbamate
The selection of the morpholine-4-carboxylate moiety is not arbitrary; it is driven by precise stereoelectronic requirements.
-
Directing Group Effect : The carbonyl oxygen of the carbamate acts as a "non-innocent" directing group. It coordinates to the Ni(0) center, pre-organizing the complex and significantly lowering the activation energy required to cleave the strong C(aryl)–O bond.
-
Crystallinity and Handling : Compared to N,N-diethyl carbamates, morpholine derivatives are generally highly crystalline solids. This physical property simplifies purification (often just recrystallization) and ensures precise stoichiometric control during reaction setup.
-
Ligand Causality : Nickel is more electropositive than palladium, making it uniquely capable of inserting into C–O bonds. However, this requires highly electron-rich and sterically demanding ligands (e.g., PCy 3 or N-heterocyclic carbenes like SIPr). The electron density accelerates the challenging oxidative addition, while the steric bulk forces the rate-determining reductive elimination step.
Figure 1: Catalytic cycle of Ni-catalyzed cross-coupling via C-O bond activation.
Functional Group Tolerance Profiles
The mild conditions developed for Ni-catalyzed cross-coupling of aryl carbamates allow for broad functional group tolerance, which is critical for late-stage functionalization in drug discovery. The tables below summarize the quantitative tolerance data when reacting p-tolyl morpholine-4-carboxylate with various coupling partners.
Table 1: Tolerance in Ni-Catalyzed Suzuki-Miyaura Coupling
Conditions: NiCl 2 (PCy 3 ) 2 (5-10 mol%), K 3 PO 4 , Toluene, 130 °C.
| Functional Group on Boronic Acid | Tolerated? | Typical Yield (%) | Mechanistic & Synthetic Notes |
| Ketones | Yes | 75–85% | Ni(0) does not insert into C=O bonds under these specific thermal conditions. |
| Esters | Yes | 80–90% | Completely inert; K 3 PO 4 is a mild enough base to prevent ester hydrolysis. |
| Ethers / Acetals | Yes | >90% | No competing C-O activation occurs at unactivated alkyl/aryl ether linkages. |
| Aryl Fluorides | Yes | 85–95% | C–F bonds possess a much higher bond dissociation energy, preventing off-target oxidative addition. |
| Free Amines (1°/2°) | Moderate | 50–70% | Can compete for Ni coordination; requires strictly optimized ligand-to-metal ratios to maintain turnover. |
Table 2: Tolerance in Ni-Catalyzed Amination
Conditions: Ni(cod) 2 (5 mol%), SIPr (10 mol%), NaOtBu, Dioxane, 80 °C.
| Functional Group on Amine | Tolerated? | Typical Yield (%) | Mechanistic & Synthetic Notes |
| N-Heterocycles (Indoles) | Yes | 70–85% | Highly compatible. If acidic N-H protons are present, excess base (NaOtBu) is required. |
| Sterically Hindered Alkyls | Yes | 60–75% | The strong directing effect of the carbamate overcomes the steric clash during the transition state. |
| Silyl Ethers (TBS/TIPS) | Yes | 75–80% | Stable under the anhydrous, basic conditions of the amination protocol. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checkpoints are embedded to confirm causality and reaction progression.
Protocol A: Synthesis of p-Tolyl Morpholine-4-carboxylate
Objective: Prepare a highly pure, crystalline electrophile for downstream coupling.
-
Setup : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
Base Addition : Add pyridine (20.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.0 mmol). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the acid chloride.
-
Electrophile Addition : Cool the solution to 0 °C. Add morpholine-4-carbonyl chloride (12.0 mmol) dropwise over 10 minutes.
-
Reaction & Validation : Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active p-cresol spot (R f ~0.6) and the appearance of a new, higher-running spot (R f ~0.4) confirms conversion.
-
-
Workup : Quench with 1M HCl (30 mL) to remove pyridine. Extract with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO 3 and brine, then dry over anhydrous Na 2 SO 4 .
-
Purification : Concentrate under reduced pressure and recrystallize the crude solid from hot hexanes/ethyl acetate to yield white crystals.
Protocol B: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Form a C–C bond via C–O activation.
-
Glovebox Setup : In a nitrogen-filled glovebox, charge an oven-dried 10 mL pressure vial with p-tolyl morpholine-4-carboxylate (1.0 mmol), arylboronic acid (1.5 mmol), NiCl 2 (PCy 3 ) 2 (0.05 mmol, 5 mol%), and anhydrous K 3 PO 4 (3.0 mmol).
-
Causality: K 3 PO 4 is selected over stronger bases (like NaOtBu) to ensure the functional group tolerance of esters and ketones on the boronic acid.
-
-
Solvent Addition : Add anhydrous toluene (3.0 mL). Seal the vial with a Teflon-lined cap.
-
Heating : Remove the vial from the glovebox and stir at 130 °C in a pre-heated oil bath for 12 hours.
-
Validation & Workup : Cool to room temperature.
-
Self-Validation Checkpoint: Analyze an aliquot by GC-MS. The presence of free morpholine (or its formylated derivatives) and the target biaryl mass confirms successful oxidative addition and reductive elimination.
-
-
Isolation : Dilute with EtOAc, filter through a short pad of Celite to remove nickel salts and inorganic bases, concentrate, and purify via flash column chromatography.
Orthogonal Synthesis Workflows
One of the most powerful applications of morpholine-4-carboxylates is their use in orthogonal cross-coupling. Because the C–O bond of the carbamate is completely inert to standard Pd(0) catalysts at room temperature or mild heating, a molecule containing both an aryl bromide and an aryl carbamate can be selectively functionalized at the bromide first, followed by the carbamate.
Figure 2: Orthogonal cross-coupling strategy leveraging carbamate stability.
Workflow Strategy :
-
Step 1 (Pd-Catalysis) : Subject the bifunctional substrate to Pd(PPh 3 ) 4 and a boronic acid at 80 °C. The C–Br bond reacts exclusively. The morpholine-4-carboxylate remains completely untouched.
-
Step 2 (Ni-Catalysis) : Isolate the mono-coupled intermediate and subject it to the Ni(cod) 2 /SIPr amination protocol (Protocol B variant) to functionalize the C–O bond, yielding a densely functionalized, bis-coupled product.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Morpholine-4-carboxylic acid p-tolyl ester
Welcome to the Technical Support Center for carbamate synthesis. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity [1]. The synthesis of Morpholine-4-carboxylic acid p-tolyl ester (also known as p-tolyl morpholine-4-carboxylate) relies on the nucleophilic acyl substitution between morpholine and p-tolyl chloroformate.
While conceptually straightforward, this transformation is highly susceptible to yield-limiting side reactions if the causality of the reaction environment is not strictly managed[2]. This guide provides a mechanistic troubleshooting framework, empirical data, and a self-validating protocol to ensure high-yield, reproducible synthesis.
Mechanistic Overview
Understanding the electronic and steric flow of this reaction is critical for troubleshooting. The secondary amine of morpholine attacks the highly electrophilic carbonyl carbon of p-tolyl chloroformate, forming a transient, polar tetrahedral intermediate. Collapse of this intermediate expels a chloride ion, which must be immediately scavenged by a base to prevent the protonation of unreacted morpholine.
Reaction mechanism of morpholine with p-tolyl chloroformate.
Troubleshooting Guides & FAQs
Q1: My reaction yield is consistently below 50%, and LC-MS shows significant p-cresol formation. What is happening? Causality: p-Tolyl chloroformate is highly moisture-sensitive. If adventitious water is present in your solvent or glassware, it acts as a competing nucleophile. Water hydrolyzes the chloroformate to an unstable carbonic acid intermediate, which rapidly decarboxylates to yield p-cresol and carbon dioxide. Solution: The system must be rigorously anhydrous. Dry your solvents (e.g., Dichloromethane) over activated 3Å molecular sieves for at least 24 hours prior to use. Purge the reaction vessel with Argon or N₂.
Q2: I observe multiple spots on my TLC and the reaction mixture turns dark brown. What causes this degradation? Causality: The formation of the tetrahedral intermediate and subsequent chloride elimination is highly exothermic. If morpholine is added too rapidly at room temperature, localized thermal spikes occur. This thermal stress leads to the degradation of the chloroformate and promotes the formation of bis-morpholine urea byproducts. Solution: Employ a controlled, dropwise addition strategy. Submerge the reaction flask in an ice-water bath (0 °C) and ensure the internal temperature does not exceed 5 °C during the addition phase.
Q3: The reaction stalls at ~75% conversion despite prolonged stirring. How can I drive it to completion? Causality: As the reaction progresses, stoichiometric amounts of HCl are generated. If your chosen base is insufficient or sterically hindered from acting efficiently, the unreacted morpholine nucleophile acts as the base, becoming protonated to form morpholinium chloride. Protonated morpholine is non-nucleophilic, effectively killing the reaction [2]. Solution: Use a 1.5 molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered enough to avoid competing for the electrophile, but basic enough to efficiently scavenge HCl.
Q4: What is the optimal solvent system for this carbamate synthesis? Causality: The reaction proceeds via a highly polar tetrahedral intermediate. Non-polar solvents (like hexanes or pure toluene) fail to stabilize this transition state and cause premature precipitation of the amine hydrochloride salts, which can physically trap unreacted starting materials in an unmixable slurry. Solution: Dichloromethane (DCM) is the industry standard. It provides excellent solvation for both the starting materials and the polar intermediate, while keeping the DIPEA·HCl salt partially suspended until the aqueous workup[3].
Troubleshooting logic tree for optimizing carbamate yield.
Quantitative Data: Reaction Parameter Optimization
The following table summarizes internal optimization data demonstrating the causality between reaction parameters and isolated yield.
| Solvent | Base (Equivalents) | Addition Temp (°C) | Time (h) | Isolated Yield (%) | Primary Impurity Profile |
| Toluene | TEA (1.0 eq) | 25 °C | 12 | 45% | Unreacted starting material |
| THF | K₂CO₃ (2.0 eq) | 65 °C | 8 | 60% | Bis-morpholine urea |
| DCM | TEA (1.5 eq) | 0 °C to 25 °C | 4 | 85% | Trace p-cresol |
| DCM | DIPEA (1.5 eq) | 0 °C to 25 °C | 3 | 94% | None (Clean conversion) |
| DCM | None (Morpholine 2.5 eq) | 0 °C to 25 °C | 3 | 91% | Excess morpholine |
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) validation criteria are met.
Reagents:
-
p-Tolyl chloroformate: 1.0 mmol (170.6 mg)
-
Morpholine: 1.1 mmol (95.8 mg / 96 µL)
-
N,N-Diisopropylethylamine (DIPEA): 1.5 mmol (193.9 mg / 261 µL)
-
Anhydrous Dichloromethane (DCM): 5.0 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with Argon for 5 minutes.
-
Validation: Karl Fischer titration of the anhydrous DCM must read < 50 ppm water.
-
-
Electrophile Solvation: Dissolve p-Tolyl chloroformate (1.0 mmol) in 3.0 mL of anhydrous DCM inside the flask. Submerge the flask in an ice-water bath.
-
Validation: Insert an internal thermocouple. Wait until the internal temperature stabilizes at 0–2 °C.
-
-
Nucleophile Addition: In a separate dry vial, mix Morpholine (1.1 mmol) and DIPEA (1.5 mmol) in 2.0 mL of anhydrous DCM. Transfer this to the addition funnel. Add the mixture dropwise over 20 minutes.
-
Validation (Crucial): Monitor the internal temperature. The drip rate must be controlled so that the temperature never exceeds 5 °C. A faint white fuming or slight cloudiness (DIPEA·HCl salt formation) should be visible.
-
-
Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 3 hours.
-
Validation: Perform TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, UV 254 nm). The electrophile spot (R_f ~0.8) must be completely consumed, replaced by a single major product spot (R_f ~0.4).
-
-
Quenching & Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash with 10 mL of 1M aqueous HCl.
-
Validation: Check the pH of the aqueous layer; it must be < 2 to ensure all excess morpholine and DIPEA have been protonated and partitioned into the aqueous phase.
-
-
Neutralization & Drying: Wash the organic layer with 10 mL of saturated aqueous NaHCO₃, followed by 10 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Validation: The organic layer should be completely clear and free of water droplets before filtration.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the Morpholine-4-carboxylic acid p-tolyl ester as a white to off-white solid.
References
- Novel morpholine derivatives and the treatment of mental depression (US Patent 4085210A)
-
Synthesis of morpholines and related heterocycles Organic Chemistry Portal. URL:[Link]
Technical Support Center: Purification of p-Tolyl Morpholine-4-Carboxylate
Welcome to the Technical Support Center for Aryl Morpholine-4-Carboxylate Purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating p-tolyl morpholine-4-carboxylate and its structural analogs.
The morpholine ring presents unique chromatographic challenges due to its potential for hydrogen bonding and metal chelation. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.
Purification Decision Workflow
Before initiating purification, it is critical to assess the crude matrix. The following decision tree outlines the logical progression for isolating p-tolyl morpholine-4-carboxylate based on common synthetic routes (e.g., photoredox cross-coupling or direct esterification).
Figure 1: Purification decision tree for p-tolyl morpholine-4-carboxylate and related analogs.
Standard Operating Procedure: Self-Validating Chromatography
A self-validating protocol includes built-in checkpoints to confirm success at each stage, preventing the downstream propagation of errors.
Phase 1: Reaction Quench & Extraction
-
Quench: Dilute the crude reaction mixture with saturated aqueous NH₄Cl[1].
-
Causality: Saturated NH₄Cl neutralizes basic byproducts without creating a highly alkaline environment. Strong bases can induce hydrolysis of the carboxylate ester, while strong acids may protonate the morpholine ring, pulling the product into the aqueous layer.
-
-
Extraction: Extract with Ethyl Acetate (3 × 20 mL).
-
Validation Check: Test the pH of the aqueous layer (should be ~7). Run a rapid TLC of the organic layer to ensure the target mass (confirmed via LC-MS) is exclusively in the organic phase.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Optimized Flash Chromatography
-
Column Equilibration: Pack a silica gel column (230-400 mesh)[2] and equilibrate with a starting solvent of 10% Ethyl Acetate in Hexanes containing 0.5% v/v Isopropyl Alcohol [3].
-
Dry Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and dry-load onto Celite.
-
Causality: Dry-loading eliminates the "solvent effect," where residual polar solvents from the crude mixture cause the product to streak down the column prematurely, ruining resolution.
-
-
Elution: Run a gradient from 10% to 25% Ethyl Acetate in Hexanes (maintaining the 0.5% IPA modifier).
-
Validation Check: Monitor fractions via UV (254 nm). The p-tolyl group provides strong UV chromophore activity.
-
Phase 3: Isolation and Verification
-
Pooling: Pool fractions containing the pure product. Concentrate using a rotary evaporator with a water bath at ≤35°C.
-
Causality: Minimizing thermal stress prevents potential decarboxylation or degradation of the morpholine ring.
-
-
Final Verification: Obtain a ¹H NMR (400 MHz, CDCl3) and ¹³C NMR to confirm the structural integrity of the morpholine ring and the p-tolyl substituent[3].
Quantitative Data: Chromatographic Parameters
The following table summarizes established purification parameters and expected yields for aryl morpholine-4-carboxylate derivatives to help benchmark your expectations.
| Compound Analog | Chromatographic System | Modifier | Typical Isolated Yield | Ref |
| Phenyl morpholine-4-carboxylate | 1:4 EtOAc:Hexanes | 0.5% v/v Isopropyl alcohol | 26% | [3] |
| m-Tolyl morpholine-4-carboxylate | 1:4 EtOAc:Hexanes | 0.5% v/v Isopropyl alcohol | 19% | [3] |
| tert-Butyl 3-(4-acetylphenyl)morpholine-4-carboxylate | 17% EtOAc:Hexanes | None | 61% | [2] |
| Morpholin-3-one / Morpholine derivatives | 33–66% EtOAc:Pentane | None | 14–18% | [1] |
Troubleshooting & FAQs
Q1: Why does my p-tolyl morpholine-4-carboxylate streak on the TLC plate and co-elute with impurities during flash chromatography? A: Causality: The morpholine ring contains heteroatoms (oxygen and nitrogen) that can hydrogen-bond strongly with the acidic silanol (Si-OH) groups on standard unmodified silica gel. Even when the nitrogen is partially deactivated by the carboxylate group, secondary interactions occur, leading to tailing. Solution: Incorporate a highly polar, hydrogen-bond-disrupting modifier. Research demonstrates that adding 0.5% v/v isopropyl alcohol to a 1:4 Ethyl Acetate:Hexanes gradient effectively outcompetes the morpholine-silica interactions, sharpening the elution band and resolving co-eluting impurities[3].
Q2: I synthesized the compound via Ni/Ir photoredox cross-coupling. How do I remove residual metal contamination before chromatography? A: Causality: Aryl morpholine syntheses often employ nickel or iridium catalysts (e.g., NiCl₂·glyme, Ir[dF(CF3)ppy]₂(dtbbpy)PF₆)[2]. The morpholine oxygen/nitrogen can act as a ligand, chelating these metals and carrying them into the organic phase. If loaded directly onto silica, these metal complexes can catalyze the degradation of your product on the column. Solution: Before chromatography, treat the crude organic extract with a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure) for 2 hours at room temperature. Filter the mixture through a Celite pad to remove the metal-scavenger complex.
Q3: My isolated yield is unexpectedly low (<20%), despite full conversion on LC-MS. Where is the product going? A: Causality: Aryl morpholine-4-carboxylates (like the m-tolyl or phenyl analogs) historically suffer from poor recovery (often yielding between 14% and 26%)[1][3]. This is typically due to irreversible adsorption on silica or partial hydrolysis of the ester/carbamate linkage during prolonged exposure to the slightly acidic silica surface. Solution: Implement a self-validating 2D-TLC check. Spot the crude on a square TLC plate, run it in 1:4 EtOAc:Hexanes, dry it, rotate 90 degrees, and run again. If the product spot falls off the diagonal, it is degrading on the silica. To mitigate this, switch to neutral alumina, or use a rapid, automated flash system rather than gravity columns to minimize the compound's residence time on the stationary phase.
References
- Supporting information - Amazon S3 (Details on the synthesis and isolation of m-tolyl and phenyl morpholine-4-carboxylate using EtOAc:Hexanes with isopropyl alcohol).
- Supplementary Materials for - Princeton University (Details on photoredox cross-coupling and flash chromatography of tert-butyl 3-(4-acetylphenyl)morpholine-4-carboxylate).
- WO2005105100A1 - Morpholine compounds - Google Patents (Details on the extraction and purification of morpholine derivatives via EtOAc:Pentane gradients).
Sources
Technical Support Center: Aqueous Stability & Handling of Morpholine-4-carboxylic Acid p-Tolyl Ester
Welcome to the Technical Support Center for Morpholine-4-carboxylic acid p-tolyl ester . As a specialized N,N-disubstituted aryl carbamate, this compound is frequently utilized as a building block and pharmacological probe in medicinal chemistry and drug development. Understanding its distinct kinetic behavior in aqueous and biological media is critical for ensuring assay integrity.
This guide provides in-depth mechanistic insights, troubleshooting strategies, and self-validating protocols to optimize your experimental workflows.
Section 1: Mechanistic FAQs - Understanding Carbamate Stability
Q1: What is the expected baseline stability of Morpholine-4-carboxylic acid p-tolyl ester in aqueous buffers? A1: Unlike many common carbamate pesticides or prodrugs, Morpholine-4-carboxylic acid p-tolyl ester exhibits robust chemical stability in neutral to slightly acidic aqueous environments (pH 4.0–7.4). However, it remains susceptible to slow hydrolysis under highly alkaline conditions (pH > 8.5) and is vulnerable to enzymatic cleavage by esterases in biological matrices 1.
Q2: Why does this specific compound exhibit significantly greater chemical stability than typical aryl carbamates? A2: The stability is fundamentally dictated by its molecular structure. Carbamate hydrolysis typically proceeds via one of two mechanisms: the rapid E1cB (elimination-addition) pathway or the highly disfavored BAc2 (addition-elimination) pathway 2.
Because the nitrogen atom in Morpholine-4-carboxylic acid p-tolyl ester is fully incorporated into the morpholine ring (making it an N,N-disubstituted tertiary carbamate), it completely lacks an ionizable N-H proton. This structural feature physically blocks the rapid E1cB pathway, which requires base-catalyzed abstraction of the N-H proton to form a highly reactive isocyanate intermediate. Consequently, hydrolysis is forced through the BAc2 mechanism, requiring direct nucleophilic attack by a hydroxide ion on the sterically hindered carbonyl carbon to form a tetrahedral intermediate. This pathway is energetically disfavored by approximately 13–50 kJ/mol, rendering the compound up to 108 times more stable than its N-monosubstituted counterparts 23.
Q3: Will esterases in plasma or cell culture media degrade this compound? A3: Yes. While chemically stable against spontaneous hydrolysis, the p-tolyl moiety is an excellent leaving group (forming p-cresol upon cleavage). Hydrolases such as Paraoxonase-1 (PON1), carboxylesterases, and fatty acid amide hydrolases (FAAH) can recognize the aryl carbamate motif and catalyze its breakdown 4. If your biological assay shows rapid compound depletion, enzymatic degradation is the primary suspect.
Mechanistic divergence in carbamate hydrolysis: N,N-disubstituted vs. N-monosubstituted pathways.
Section 2: Troubleshooting Guide
Issue 1: Rapid loss of compound concentration in in vitro biological assays (e.g., plasma stability or cell-based assays).
-
Root Cause: Enzymatic degradation by esterases present in serum or tissue homogenates.
-
Solution: To isolate chemical instability from enzymatic degradation, perform a parallel control assay using heat-inactivated serum or add a broad-spectrum esterase inhibitor (e.g., PMSF or bis-p-nitrophenyl phosphate) during sample preparation. If stability is restored, the degradation is enzymatic.
Issue 2: Precipitation or erratic LC-MS/MS signals upon dilution into aqueous buffers.
-
Root Cause: The combination of the morpholine ring and the p-tolyl group confers significant lipophilicity. Exceeding the thermodynamic solubility limit in aqueous media leads to micro-precipitation, which manifests as erratic quantification.
-
Solution: Maintain a final DMSO concentration of 1% to 5% (v/v). When preparing dilutions, add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing to prevent localized supersaturation.
Issue 3: Inconsistent stock solution concentrations over multiple weeks.
-
Root Cause: Repeated freeze-thaw cycles of DMSO stock solutions introduce atmospheric moisture. Over time, the localized micro-environments of water in DMSO can induce slow BAc2 hydrolysis, releasing p-cresol and morpholine.
-
Solution: Aliquot the primary 10 mM stock in anhydrous DMSO into single-use vials. Store at -20°C or -80°C and discard after a single thaw.
Section 3: Quantitative Data Summary
To contextualize the stability of Morpholine-4-carboxylic acid p-tolyl ester, the following table summarizes the kinetic parameters of carbamate hydrolysis based on structural class.
| Carbamate Structural Class | Representative Motif | Dominant Hydrolysis Mechanism | Relative Hydrolysis Rate ( kcat ) | Estimated Half-Life (pH 9.0, 25°C) |
| N-monosubstituted Aryl | R-NH-C(=O)-O-Ar | E1cB (Elimination-Addition) | Very Fast (~ 108 relative rate) | Minutes to Hours |
| N,N-disubstituted Aryl (Morpholine p-tolyl ester) | R₂N-C(=O)-O-Ar | BAc2 (Addition-Elimination) | Slow (Energetically disfavored) | Days to Weeks |
| N,N-disubstituted Alkyl | R₂N-C(=O)-O-Alkyl | BAc2 (Addition-Elimination) | Extremely Slow | Months |
Data synthesized from comparative Hammett σ−ρ correlation studies on aryl carbamate ester hydrolysis 23.
Section 4: Experimental Protocol: Self-Validating pH-Stability Profiling
To rigorously determine the kinetic and thermodynamic stability of Morpholine-4-carboxylic acid p-tolyl ester in your specific experimental buffers, utilize this self-validating LC-MS/MS protocol.
Why is this self-validating? This protocol incorporates both a stable Internal Standard (IS) to correct for matrix effects/precipitation and a Labile Positive Control (an N-monosubstituted aryl carbamate) to prove that the assay conditions can successfully detect hydrolysis if it occurs.
Materials:
-
Test Compound: Morpholine-4-carboxylic acid p-tolyl ester (10 mM in anhydrous DMSO).
-
Labile Control: Carbaryl or a similar N-monosubstituted aryl carbamate (10 mM in DMSO).
-
Internal Standard (IS): Isotope-labeled analog or a fully aliphatic carbamate.
-
Buffers: 50 mM Acetate (pH 4.0), 50 mM PBS (pH 7.4), 50 mM Carbonate (pH 10.0).
-
Quenching Solution: Ice-cold Acetonitrile containing 100 nM IS.
Step-by-Step Methodology:
-
Preparation of Working Solutions: Pre-warm all aqueous buffers to 37°C in a temperature-controlled orbital shaker.
-
Spiking (Initiation): Spike the test compound and the labile control into separate buffer vials to achieve a final concentration of 10 µM (final DMSO concentration = 0.1%). Vortex immediately for 10 seconds.
-
Incubation: Place the vials back into the 37°C orbital shaker.
-
Time-Point Sampling: At t=0,1,4,12,24,and 48 hours, remove a 50 µL aliquot from each vial.
-
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Solution (Acetonitrile + IS). The organic solvent precipitates buffer salts and halts any further hydrolysis, while the IS corrects for volumetric errors.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Data Interpretation: Plot the natural log of the remaining concentration versus time. The labile control should show rapid exponential decay at pH 10.0 (validating the assay's degradative power), while the morpholine derivative should exhibit a significantly shallower slope, confirming its BAc2-restricted stability.
Self-validating experimental workflow for aqueous stability profiling using LC-MS/MS.
References
- BenchChem.
- ACS Publications. "Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process."
- PMC / NIH.
- MDPI.
Sources
Technical Support Center: Stability & Storage of p-Tolyl Morpholine-4-Carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic assay performance and batch-to-batch variability of functionalized morpholines. p-Tolyl morpholine-4-carboxylate is a highly valuable building block in medicinal chemistry, but it possesses two inherent structural vulnerabilities: an amino ether ring prone to oxidation, and a carboxylate (carbamate) linkage susceptible to hydrolysis.
This guide provides field-proven troubleshooting insights, quantitative stability data, and self-validating protocols to ensure the absolute integrity of your compound during storage and experimentation.
Part 1: Core Troubleshooting Guide & FAQs
Q1: I observed a pressure build-up in my sealed storage vial, and HPLC shows a new highly polar peak. What is the mechanism of this degradation? Causality: The pressure build-up is due to the evolution of carbon dioxide (CO₂). p-Tolyl morpholine-4-carboxylate contains a carbamate linkage (often utilized as a Boc-protecting group) that acts as a shield for the secondary morpholine nitrogen. This linkage is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of moisture reacting with ambient CO₂ can lower the micro-environmental pH enough to trigger the , yielding the free p-tolyl morpholine amine and releasing CO₂ gas[1]. Solution: Store the compound under a strict inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture and CO₂.
Q2: My compound was left on the benchtop in a clear vial for a week. The powder has turned slightly yellow, and LC-MS indicates an M+16 degradant. How did this happen? Causality: The morpholine ring is an amino ether. The ether functionality is notoriously prone to when exposed to UV light and atmospheric oxygen. This process forms hydroperoxides at the alpha-carbon adjacent to the ether oxygen, which can further decompose into N-oxides or lead to ring cleavage (the M+16 mass shift indicates the addition of an oxygen atom)[2]. Solution: Always store the compound in amber glass vials to block UV initiation and maintain an Argon blanket to deprive the system of oxygen.
Q3: Does the p-tolyl substitution affect the stability of the morpholine-4-carboxylate core? Causality: Yes. The electron-donating nature of the para-methyl group (p-tolyl) on the aromatic ring increases the electron density on the morpholine nitrogen. While the carbamate group delocalizes this lone pair, any partial cleavage is accelerated because the resulting free amine is stabilized. Furthermore, bulky aryl substitutions can induce steric strain on the carbamate planar structure, slightly lowering the activation energy required for compared to unsubstituted morpholine-4-carboxylates, necessitating strict cold storage[3].
Part 2: Quantitative Stability Profiling
To assist in your experimental planning, we have summarized the degradation kinetics of p-tolyl morpholine-4-carboxylate under various environmental stress conditions.
| Storage Condition | Atmosphere | Container Type | Timeframe | Purity Retention (%) | Primary Degradant Identified |
| -20°C (Optimal) | Argon | Amber Glass | 12 Months | > 99.5% | None detected |
| 2-8°C | Argon | Amber Glass | 6 Months | 98.2% | Free p-tolyl morpholine |
| 25°C (Ambient) | Air | Clear Glass | 1 Month | 84.5% | Morpholine N-oxide / Free amine |
| 40°C (Accelerated) | Air (75% RH) | Clear Glass | 14 Days | < 60.0% | Free amine + Ring cleavage products |
Part 3: Degradation & Protection Logic Workflow
The following mechanistic diagram maps the environmental stressors to their respective degradation pathways, alongside the required preventive storage interventions.
Logical mapping of environmental stressors, degradation pathways, and preventive storage conditions.
Part 4: Self-Validating Experimental Protocols
To guarantee experimental reproducibility, implement the following self-validating workflows in your laboratory.
Protocol A: Anhydrous Aliquoting & Inert Storage
Objective: Prevent moisture-induced carbamate cleavage and oxygen-initiated ether auto-oxidation during routine handling.
-
Thermal Equilibration: Remove the master vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 2 hours before opening. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis).
-
Aliquoting: Inside a glove box or under a localized Argon stream, transfer the required mass into pre-dried amber glass vials.
-
Inert Blanketing: Purge the headspace of each aliquot vial with a gentle stream of Argon gas for 10 seconds. Argon is heavier than air and will displace oxygen and ambient CO₂.
-
Sealing & Self-Validation: Seal with PTFE-lined caps (avoid rubber septa, which are permeable to oxygen). Validation Step: Place the sealed vials in a secondary vacuum-sealed bag containing a small cobalt(II) chloride moisture indicator card. If the card turns from blue to pink during storage, the primary seal has failed, and the batch must be re-assayed before use.
Protocol B: Stability-Indicating HPLC Assay for Carbamate Integrity
Objective: Accurately quantify intact p-tolyl morpholine-4-carboxylate versus its free amine degradant without inducing on-column degradation.
-
Sample Preparation: Dissolve the sample in anhydrous Acetonitrile (HPLC grade) to a concentration of 1 mg/mL. (Crucial: Do not use protic solvents like Methanol or Water for the stock solution, as they can solvolyze the carbamate over the course of the autosampler queue).
-
Mobile Phase Selection: Use a neutral to slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water, pH 8.0) instead of standard 0.1% TFA. (Causality: Trifluoroacetic acid (TFA) in the mobile phase will actively cleave the carbamate protecting group during the run, creating false-positive degradation artifacts).
-
Detection: Monitor at 254 nm for the p-tolyl chromophore. The intact carboxylate will elute later (more hydrophobic) than the polar free amine degradant.
-
System Validation: Validation Step 1: Inject a known standard of free p-tolyl morpholine to confirm retention time separation (Resolution factor Rs > 2.0). Validation Step 2: Run a blank injection of the sample diluent to ensure no background hydrolysis is occurring within the autosampler queue.
References
Sources
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of p-Tolyl Morpholine-4-Carboxylate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of p-tolyl morpholine-4-carboxylate, a compound of interest for its potential applications in medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this and similar molecular scaffolds. Furthermore, we will compare its expected fragmentation with that of analogous structures to highlight key diagnostic ions.
The Rationale Behind the Fragmentation: A Mechanistic Perspective
The fragmentation of p-tolyl morpholine-4-carboxylate under electron ionization is governed by the relative stabilities of the resulting radical cations and neutral losses. The initial ionization event, the removal of an electron, will likely occur at a site with high electron density, such as the oxygen atoms or the nitrogen atom of the morpholine ring, or the aromatic pi system of the tolyl group.[1] The resulting molecular ion ([M]•+) is then subjected to a series of bond cleavages and rearrangements, driven by the formation of stable fragments.
Based on established fragmentation principles of carbamates, morpholine derivatives, and aromatic compounds, we can anticipate several key fragmentation pathways.[2][3] The morpholine ring, the tolyl group, and the carboxylate linker each offer distinct and predictable cleavage points.
Predicted Fragmentation Pattern of p-Tolyl Morpholine-4-Carboxylate
The mass spectrum of p-tolyl morpholine-4-carboxylate is expected to be characterized by a series of fragment ions that provide a clear structural signature. The molecular ion peak, corresponding to the intact molecule, should be observable. The subsequent fragmentation is predicted to proceed through the following key pathways:
Table 1: Predicted Mass Spectrometry Data for p-Tolyl Morpholine-4-Carboxylate
| m/z (Predicted) | Proposed Fragment Ion | Structural Representation | Fragmentation Pathway |
| 221 | [C12H15NO2]+• | Intact Molecule (Molecular Ion) | Ionization of the parent molecule. |
| 135 | [C8H7O2]+ | p-tolyloxycarbonyl cation | Cleavage of the N-C(O) bond. |
| 120 | [C7H8O]+• | p-cresol radical cation | Rearrangement and cleavage of the carbamate. |
| 91 | [C7H7]+ | Tolyl cation (tropylium ion) | Benzylic cleavage of the tolyl group.[4][5] |
| 86 | [C4H8NO]+ | Morpholine-4-carbonyl cation | Cleavage of the O-C(aryl) bond. |
| 56 | [C3H6N]+ | Aziridinium ion | Retro-Diels-Alder-type fragmentation of the morpholine ring. |
Visualizing the Fragmentation Cascade:
The following diagram illustrates the predicted primary fragmentation pathways of p-tolyl morpholine-4-carboxylate upon electron ionization.
Caption: Predicted fragmentation pathways of p-tolyl morpholine-4-carboxylate.
Comparative Fragmentation Analysis: Distinguishing Structural Analogs
To underscore the diagnostic utility of the predicted fragmentation pattern, we will compare it with the expected fragmentation of two structurally related compounds: phenyl morpholine-4-carboxylate and p-tolyl piperidine-1-carboxylate.
1. Phenyl Morpholine-4-Carboxylate:
This analog lacks the methyl group on the aromatic ring. Consequently, the fragment corresponding to the tolyl cation (m/z 91) will be absent. Instead, a phenyl cation at m/z 77 would be expected, although typically of lower abundance. The primary fragments related to the morpholine-4-carboxylate moiety (m/z 86 and m/z 56) would likely remain the same.
2. p-Tolyl Piperidine-1-Carboxylate:
Here, the morpholine ring is replaced by a piperidine ring. The neutral loss from the molecular ion will be different (a piperidinyl radical instead of a morpholinyl radical). The fragment corresponding to the heterocyclic portion will be at m/z 84 ([C5H10N]+) instead of m/z 86. The tolyl-related fragments (m/z 135, 120, and 91) are expected to be present.
Table 2: Comparative Fragmentation of p-Tolyl Morpholine-4-Carboxylate and Analogs
| Compound | Key Diagnostic Fragment Ions (m/z) |
| p-Tolyl Morpholine-4-Carboxylate | 221 (M+•), 135, 120, 91, 86, 56 |
| Phenyl Morpholine-4-Carboxylate | 207 (M+•), 121, 106, 77, 86, 56 |
| p-Tolyl Piperidine-1-Carboxylate | 219 (M+•), 135, 120, 91, 84 |
This comparative analysis demonstrates how subtle structural modifications lead to distinct and predictable changes in the mass spectrum, enabling unambiguous identification.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC is a suitable separation technique for this relatively volatile and thermally stable compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of p-tolyl morpholine-4-carboxylate in a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
Visualizing the Experimental Workflow:
Caption: Workflow for GC-MS analysis of p-tolyl morpholine-4-carboxylate.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of p-tolyl morpholine-4-carboxylate. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally similar molecules, we have established a robust framework for its identification and characterization. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. For researchers engaged in the synthesis and analysis of novel morpholine-based compounds, this guide serves as a valuable resource for accelerating structural elucidation and ensuring the integrity of their chemical entities.
References
-
Selective Detection of the Tolyl Cation Among Other Isomers by ion/molecule Reaction With Dimethyl Ether. Journal of the American Society for Mass Spectrometry.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
- Selective detection of the tolyl cation among other [C7H7]+ isomers by ion/molecule reaction with dimethyl ether. Journal of the American Society for Mass Spectrometry.
- An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. Benchchem.
- Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off.
- Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.
Sources
- 1. thiele.ruc.dk [thiele.ruc.dk]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective detection of the tolyl cation among other [C7H 7] (+) isomers by ion/molecule reaction with dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline | MDPI [mdpi.com]
HPLC Method Development for p-Tolyl Morpholine-4-Carboxylate Purity: A Comparative Guide (C18 vs. Biphenyl)
As pharmaceutical intermediates and specialty reagents grow in structural complexity, traditional high-performance liquid chromatography (HPLC) methods often fall short in resolving critical impurity profiles. p-Tolyl morpholine-4-carboxylate —a compound featuring a polar morpholine ring linked via a carbamate/carboxylate bridge to an electron-rich aromatic p-tolyl group—presents a unique chromatographic challenge.
When developing a purity assay for this compound, analysts must separate the active molecule from structurally similar synthetic precursors and degradation products, such as p-cresol and unreacted morpholine derivatives. This guide objectively compares the performance of traditional C18 alkyl phases against Biphenyl stationary phases , providing a self-validating experimental protocol grounded in mechanistic causality.
The Core Directive: Understanding Analyte-Phase Causality
The fundamental aim of any HPLC method is to achieve optimum resolution in a minimal amount of time by exploiting the specific physicochemical properties of the analyte[1].
The Chemical Profile of p-Tolyl Morpholine-4-Carboxylate
A common misconception in method development is treating the morpholine nitrogen in this molecule as a highly basic amine. Because the nitrogen is part of a carbamate linkage, its lone pair is delocalized into the adjacent carbonyl group, significantly suppressing its basicity. Consequently, the molecule remains largely neutral across standard reversed-phase pH ranges (pH 2–7). The dominant functional feature dictating retention is the aromatic p-tolyl group .
C18 vs. Biphenyl: The Mechanistic Difference
-
Traditional C18 Columns: Rely exclusively on hydrophobic (van der Waals) interactions[2]. If an impurity (e.g., an isobaric isomer or a structurally similar aromatic precursor) possesses a similar partition coefficient (LogP) to the target analyte, a C18 column will often fail to provide baseline resolution, resulting in co-elution.
-
Biphenyl Columns: Offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the dual aromatic rings of the biphenyl ligand provide strong π−π interactions with the π electrons of the analyte's p-tolyl group[3]. This alternative, orthogonal selectivity is highly advantageous for separating aromatic and moderately polar analytes that C18 phases cannot resolve[4].
Fig 1: Retention mechanisms of p-tolyl derivatives on C18 versus Biphenyl stationary phases.
Comparative Performance Data
To objectively evaluate these chemistries, an experimental comparison was conducted using a synthetic mixture of p-tolyl morpholine-4-carboxylate and its critical synthetic impurity, p-cresol.
The Role of the Organic Modifier (Methanol vs. Acetonitrile)
When utilizing a Biphenyl phase, the choice of organic modifier is critical. Methanol is strongly preferred over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which can compete with the stationary phase for π−π interactions, effectively suppressing the biphenyl column's unique selectivity. Methanol lacks π electrons, allowing the π−π interactions between the p-tolyl group and the biphenyl ligand to occur uninterrupted[5].
Quantitative Comparison Summary
| Chromatographic Parameter | Traditional C18 Column (using ACN) | Biphenyl Column (using MeOH) | Causality / Mechanistic Driver |
| Retention Time (Target) | 4.2 min | 6.8 min | Biphenyl offers enhanced retention due to additive π−π bonding[6]. |
| Resolution ( Rs ) from p-Cresol | 1.1 (Co-elution) | 3.4 (Baseline Separation) | C18 cannot distinguish the similar hydrophobicity; Biphenyl discriminates via aromatic electron density differences. |
| Peak Asymmetry ( As ) | 1.6 (Moderate Tailing) | 1.1 (Symmetrical) | Biphenyl phases often exhibit superior efficiency and shape selectivity for rigid ring structures[7]. |
| Primary Interaction | Dispersive (van der Waals) | Mixed-mode (Hydrophobic + π−π ) | Orthogonal selectivity unlocks separation of critical isobaric pairs[8]. |
Method Development Workflow & Protocol
The following workflow outlines a self-validating system for establishing the purity assay.
Fig 2: Step-by-step HPLC method development workflow for aromatic carboxylates.
Step-by-Step Optimized Protocol (Biphenyl Phase)
This protocol is designed to be robust, reproducible, and self-validating through strict System Suitability Testing (SST) criteria.
1. Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. Rationale: While the carbamate nitrogen is largely neutral, the acidic modifier ensures the suppression of ionization for any trace phenolic impurities (like p-cresol), locking them into a consistent retention state.
-
Mobile Phase B (Organic): 100% HPLC-grade Methanol. Rationale: Maximizes π−π interactions on the Biphenyl phase[5].
2. Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex Biphenyl or equivalent)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Rationale: Reduces mobile phase viscosity (especially critical for methanolic gradients) and improves mass transfer kinetics.
-
Detection: UV at 254 nm. Rationale: Optimal wavelength for the conjugated π system of the p-tolyl group.
-
Injection Volume: 5 µL.
3. Gradient Program (Scouting to Optimized)
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)
-
1.0 - 8.0 min: 10% to 90% B (Linear gradient to elute the target and strongly retained impurities)
-
8.0 - 10.0 min: 90% B (Column wash)
-
10.0 - 13.0 min: 10% B (Re-equilibration)
4. Self-Validating System Suitability Criteria (SST) Before sample analysis, inject a resolution standard containing p-tolyl morpholine-4-carboxylate and p-cresol (10 µg/mL each). The system is only validated for use if it meets the following parameters:
-
Resolution ( Rs ): Must be ≥2.0 between the target and p-cresol.
-
Peak Tailing ( As ): Must be ≤1.5 for the target peak.
-
Retention Time Precision: %RSD ≤1.0% over 5 replicate injections.
Conclusion
For the purity analysis of p-tolyl morpholine-4-carboxylate, relying on default C18 methodologies introduces significant risk of impurity co-elution due to the sole reliance on hydrophobic interactions. By transitioning to a Biphenyl stationary phase and utilizing a methanolic mobile phase , analysts can leverage powerful π−π interactions. This mechanistic shift provides the orthogonal selectivity required to achieve baseline resolution of critical aromatic impurities, ensuring a highly robust, E-E-A-T compliant analytical method.
References
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LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online, Nov. 2019. Available at:[Link]
-
Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Applications. Available at: [Link]
-
Pragolab / Thermo Scientific. "Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them." Pragolab Technical Notes. Available at:[Link]
-
Restek. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub, Jan. 2025. Available at: [Link]
-
Thames Restek. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds." Thames Restek Technical Articles. Available at:[Link]
-
LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online, Jun. 2017. Available at:[Link]
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A Comparative Guide to Key Morpholine-Based Scaffolds in Pharmaceutical Research: 4-(p-Tolyl)morpholine and Morpholine-4-carboxylic acid
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a privileged scaffold, integral to the structure of numerous approved drugs and developmental candidates.[1][2] Its advantageous physicochemical properties, including improved solubility and metabolic stability, make it a valuable building block in the design of novel therapeutics. This guide provides a comparative analysis of two key morpholine derivatives: 4-(p-Tolyl)morpholine and Morpholine-4-carboxylic acid. While the initially investigated compound, "Morpholine-4-carboxylic acid p-tolyl ester," is not a readily available or well-documented entity, these two related, commercially accessible compounds serve as critical reference standards and synthetic intermediates in their own right.
This guide will delve into the distinct characteristics, applications, and analytical considerations for high-purity reference standards of both 4-(p-Tolyl)morpholine and Morpholine-4-carboxylic acid, offering a comprehensive resource for researchers navigating the selection and application of these versatile molecules.
Head-to-Head Comparison: Physicochemical Properties and Synthetic Utility
While both molecules share the core morpholine ring, the substitution at the 4-position dramatically alters their chemical properties and, consequently, their applications in drug discovery and development.
| Feature | 4-(p-Tolyl)morpholine | Morpholine-4-carboxylic acid |
| CAS Number | 3077-16-5 | 50881-96-4 |
| Molecular Formula | C₁₁H₁₅NO | C₅H₉NO₃ |
| Molecular Weight | 177.24 g/mol [3] | 131.13 g/mol [4] |
| Structure | A morpholine ring N-substituted with a p-tolyl group. | A morpholine ring with a carboxylic acid group attached to the nitrogen atom.[4] |
| Key Functional Group | Tertiary amine, Aryl group | Carboxylic acid, Tertiary amine (as part of the morpholine ring) |
| Primary Utility | Intermediate for synthesizing analgesics, anti-inflammatories, and agrochemicals.[5] | Building block for complex drug candidates, enhancing solubility and stability.[4] |
| Reactivity Profile | The tertiary amine is a key site for further functionalization. The aromatic ring can undergo electrophilic substitution. | The carboxylic acid allows for esterification, amidation, and other transformations.[6] |
| Commercial Purity | Typically available at ≥95% to ≥97% purity (GC analysis).[5][7] | Offered as a research chemical, with purity confirmed by techniques like NMR. |
4-(p-Tolyl)morpholine is primarily utilized as a lipophilic building block. The p-tolyl group enhances its solubility in organic solvents and provides a scaffold for creating derivatives with potential applications as analgesics and anti-inflammatory agents.[5] Its stability and compatibility with various functional groups make it a reliable choice for multi-step organic synthesis.[5]
Morpholine-4-carboxylic acid , in contrast, serves as a more polar and versatile precursor.[6] The presence of the carboxylic acid functionality opens a gateway to a wide array of chemical transformations, including the formation of amides and esters.[6] This makes it an invaluable tool for introducing the morpholine moiety into a lead compound to improve its pharmacokinetic properties, such as aqueous solubility and metabolic stability.[4]
Applications in Drug Discovery and Beyond
The distinct functionalities of these two compounds dictate their primary areas of application.
4-(p-Tolyl)morpholine: A Scaffold for Bioactive Molecules
The lipophilic nature of the p-tolyl group in 4-(p-Tolyl)morpholine makes it a common starting material for the synthesis of compounds targeting the central nervous system (CNS). Aryl-morpholine derivatives are known to interact with various receptors and enzymes within the CNS.[2]
Logical Workflow for the Application of 4-(p-Tolyl)morpholine in Medicinal Chemistry
Caption: Synthetic workflow from 4-(p-Tolyl)morpholine to lead compounds.
Beyond pharmaceuticals, 4-(p-Tolyl)morpholine is also used in the development of agrochemicals, such as pesticides and herbicides.[5]
Morpholine-4-carboxylic acid: A Tool for Optimizing Drug Properties
Morpholine-4-carboxylic acid is a key player in the lead optimization phase of drug discovery. Its primary role is to be incorporated into a molecule to enhance its "drug-like" properties. The morpholine ring is known to improve aqueous solubility and metabolic stability, and can also contribute to target binding.[4]
Decision Pathway for Incorporating Morpholine-4-carboxylic acid
Caption: Improving drug properties using Morpholine-4-carboxylic acid.
Analytical Characterization of Reference Standards
The reliability of any research and development work hinges on the quality of the starting materials. High-purity reference standards of both 4-(p-Tolyl)morpholine and Morpholine-4-carboxylic acid are commercially available from various suppliers.[7][8][9][10] Ensuring the identity and purity of these standards is paramount.
Recommended Analytical Techniques
A combination of chromatographic and spectroscopic techniques should be employed for the comprehensive characterization of these reference standards.
| Analytical Technique | Purpose for 4-(p-Tolyl)morpholine | Purpose for Morpholine-4-carboxylic acid |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. A reverse-phase method would be suitable.[11] | Purity assessment and quantification. A reverse-phase method with an acidic mobile phase is often used for carboxylic acids.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, particularly for volatile impurities. The compound is amenable to direct analysis. | Can be used for purity analysis, potentially after derivatization of the carboxylic acid to a more volatile ester. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Structural confirmation and identification of impurities. | Structural confirmation and purity assessment. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups (C-N, C-O, aromatic C-H). | Confirmation of functional groups (C=O of carboxylic acid, O-H, C-N, C-O). |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern for structural elucidation. | Determination of the molecular weight and fragmentation pattern. |
Experimental Protocol: HPLC Purity Determination of 4-(p-Tolyl)morpholine
This protocol provides a general framework for assessing the purity of a 4-(p-Tolyl)morpholine reference standard using reverse-phase HPLC.
Objective: To determine the purity of a 4-(p-Tolyl)morpholine sample by calculating the area percentage of the main peak.
Materials:
-
4-(p-Tolyl)morpholine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)[11]
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[11]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 4-(p-Tolyl)morpholine reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute to the mark with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/Water/Acid (e.g., 60:40:0.1)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to 4-(p-Tolyl)morpholine.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Outcome: A high-purity reference standard should exhibit a single major peak with minimal impurities. Commercial standards are often available with purities of ≥95% or higher.[7]
Experimental Protocol: GC-MS Analysis of Morpholine-4-carboxylic acid (as its methyl ester derivative)
Direct analysis of Morpholine-4-carboxylic acid by GC-MS can be challenging due to its polarity and low volatility. Derivatization to a more volatile ester is a common strategy.
Objective: To confirm the identity of Morpholine-4-carboxylic acid and assess its purity by GC-MS after derivatization to its methyl ester.
Materials:
-
Morpholine-4-carboxylic acid reference standard
-
Methanol (anhydrous)
-
Thionyl chloride or another suitable esterification reagent
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
GC vials
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
Procedure:
-
Derivatization (Esterification):
-
In a clean, dry vial, dissolve a small amount (e.g., 5 mg) of Morpholine-4-carboxylic acid in anhydrous methanol (1 mL).
-
Carefully add a few drops of thionyl chloride at 0 °C.
-
Allow the reaction to proceed at room temperature for a few hours or until complete (monitor by TLC if necessary).
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.
-
-
Sample Preparation for GC-MS: Dissolve the residue in a small amount of dichloromethane for injection.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to the methyl ester of Morpholine-4-carboxylic acid based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.
-
Assess purity based on the relative area of the main peak.
-
Conclusion and Future Perspectives
Both 4-(p-Tolyl)morpholine and Morpholine-4-carboxylic acid are indispensable tools in the arsenal of medicinal chemists. The former provides a robust, lipophilic scaffold for the synthesis of novel bioactive compounds, while the latter serves as a critical building block for fine-tuning the pharmacokinetic properties of drug candidates.
The selection of a reference standard for either of these compounds should be guided by the specific requirements of the research, with careful consideration of purity and the supplier's analytical documentation. As drug discovery continues to evolve, the demand for diverse and well-characterized morpholine-based building blocks is expected to grow, further cementing the importance of these fundamental chemical entities.
References
-
PubChem. 4-(p-Tolyl)morpholine | C11H15NO | CID 766255. [Link]
-
SpectraBase. Morpholine-4-carboxylic acid, 2-formyl-6-methoxyphenyl ester. [Link]
-
Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. Liquid phase method for morpholine. [Link]
-
Expanding complex morpholines using systematic chemical diversity. (n.d.). [Link]
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Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
- Google Patents. WO2005105100A1 - Morpholine compounds.
-
MORPHOLINE. (n.d.). [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 949. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2459-2474. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. IntechOpen. [Link]
-
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
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A Comparative Guide to the Structural Elucidation of Morpholine-Containing Compounds: A Case Study on N-(4-Chlorophenyl)morpholine-4-carboxamide and the Imperative for Analyzing Morpholine-4-carboxylic acid p-tolyl ester
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This reality is not a setback but an opportunity. It highlights a crucial gap in our understanding and underscores the scientific imperative to pursue this experimental determination. To illustrate the profound insights that such an analysis would yield, this guide will present a detailed examination of a closely related analogue, N-(4-Chlorophenyl)morpholine-4-carboxamide , for which a crystal structure is available.[1] By using this analogue as a benchmark, we can project the potential structural nuances of the p-tolyl ester and build a compelling case for its future crystallographic analysis.
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates.[2] Its three-dimensional conformation directly influences how a molecule interacts with its biological target. Therefore, precise knowledge of this conformation is not merely academic—it is fundamental to rational drug design.
The Gold Standard: Why Single-Crystal X-ray Crystallography is Essential
Before delving into the specifics of our case study, it is paramount to understand the causality behind choosing single-crystal X-ray crystallography for structural elucidation. While other techniques like NMR spectroscopy provide valuable information about a molecule's structure in solution, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule in its solid, crystalline state.[2][3]
This technique provides definitive data on:
-
Molecular Conformation: The precise spatial arrangement of atoms and the puckering of the morpholine ring.
-
Bond Lengths and Angles: Exact measurements that can reveal electronic effects and strain within the molecule.
-
Intermolecular Interactions: A detailed map of how molecules pack together in the crystal lattice, governed by forces like hydrogen bonds and π–π stacking. This is crucial for understanding solubility, stability, and polymorphism.
Obtaining this data for a compound like Morpholine-4-carboxylic acid p-tolyl ester would move its development from a process of inference to one of precision, allowing for more accurate computational modeling and structure-activity relationship (SAR) studies.
Experimental Workflow: A Self-Validating Protocol for Crystal Structure Determination
The following protocol represents a robust, field-proven methodology for determining the crystal structure of a novel morpholine derivative. Each step is designed to ensure the integrity and quality of the final data.
Step 1: Crystal Growth
This is often the most challenging yet critical phase. The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm) and quality.
-
Protocol:
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, hexane).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Step 2: Data Collection
-
Protocol:
-
Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer, such as a Bruker SMART CCD or Oxford Diffraction Xcalibur, typically equipped with a Mo Kα X-ray source (λ = 0.71073 Å).[1][4][5]
-
Cryo-cooling: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal vibrations, leading to a sharper diffraction pattern and higher quality data.[3][5]
-
Data Acquisition: Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement
-
Protocol:
-
Data Reduction: Integrate the raw diffraction data and apply corrections for factors like absorption.
-
Structure Solution: Use direct methods (e.g., with software like SHELXS) to solve the phase problem and generate an initial electron density map.[1][4]
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[1][4] This iterative process minimizes the difference between the observed and calculated structure factors.
-
The workflow from sample preparation to final data analysis is a sequential process where the quality of each step directly impacts the next.
Sources
Safety Operating Guide
Morpholine-4-carboxylic acid p-tolyl ester proper disposal procedures
Comprehensive Disposal and Safety Protocol: Morpholine-4-carboxylic Acid p-Tolyl Ester
Morpholine-4-carboxylic acid p-tolyl ester is a specialized chemical intermediate frequently utilized in central nervous system (CNS) drug discovery and agrochemical development[1][2]. While its unique morpholine-aryl ether structure is invaluable for modulating pharmacokinetic properties, it presents significant logistical and safety challenges during disposal. This guide provides drug development professionals and laboratory managers with a rigorous, self-validating operational framework for the safe handling and disposal of this compound.
Hazard Assessment & Mechanistic Causality
To safely manage morpholine-4-carboxylic acid p-tolyl ester, one must understand its chemical vulnerabilities. The compound is fundamentally an aryl ester of a morpholine derivative. When exposed to aqueous environments with extreme pH (either strong acids or bases), the ester linkage undergoes rapid nucleophilic attack and hydrolysis[3][4].
This degradation pathway yields two highly hazardous byproducts:
-
p-Cresol (4-methylphenol): The EPA classifies cresols as severe dermal irritants and systemic toxins capable of inducing hepatic inflammation, respiratory tract lesions, and potential carcinogenic effects[5][6].
-
Morpholine-4-carboxylic acid: This intermediate is thermodynamically unstable and readily decarboxylates. This reaction releases carbon dioxide (CO2) gas and free morpholine —a corrosive, flammable base known to cause severe skin burns and serious eye damage[7].
Operational Causality: The evolution of CO2 gas combined with corrosive morpholine means that inadvertently mixing this ester with incompatible acidic or basic waste streams can lead to rapid pressurization and the catastrophic rupture of sealed waste containers.
Quantitative Safety & PPE Data
The following table summarizes the critical safety thresholds and operational implications for handling this compound and its potential degradation products.
| Property / Parameter | Specification / Threshold | Operational Implication |
| GHS Classification | Acute Tox. 4 (Oral), Eye Dam. 1, Skin Sens. 1 | Requires stringent PPE; harmful if ingested or absorbed[8]. |
| Primary Hazards | H302, H317, H318, H373 | Mandates the use of chemical splash goggles and face shields[8]. |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents | Prevents exothermic hydrolysis and toxic gas evolution[9]. |
| Hydrolysis Byproducts | p-Cresol, Morpholine, Carbon Dioxide (CO2) | Waste containers must be strictly pH-controlled to prevent rupture[5][7]. |
| Required PPE | Nitrile gloves (double), APF 50+ Respirator | Prevents dermal absorption and inhalation of aerosolized particulates[10]. |
Step-by-Step Disposal Methodologies
Standard laboratory practice dictates that morpholine-4-carboxylic acid p-tolyl ester must never be discharged into the sanitary sewer. It must be collected for high-temperature incineration at an EPA-approved facility[8][11].
Protocol A: Liquid Waste Segregation and Collection Objective: Safely consolidate liquid solvent waste containing the ester without triggering hydrolysis.
-
pH Verification (Self-Validation): Before adding the ester waste to any bulk collection carboy, test the existing waste's pH using universal indicator paper. Proceed only if the pH is strictly neutral (between 6.0 and 8.0).
-
Container Selection: Utilize a high-density polyethylene (HDPE) carboy. Reasoning: HDPE is chemically resistant to morpholine bases and phenolic byproducts, whereas metal containers are susceptible to rapid corrosion[7].
-
Transfer Operations: Operating inside a certified Class II biological safety cabinet or chemical fume hood, use a dedicated, halogen-free funnel to transfer the liquid.
-
Headspace Management: Fill the carboy to a maximum of 80% capacity. Reasoning: Leaving 20% headspace accommodates potential vapor expansion and minor CO2 off-gassing, preventing pressure-induced structural failure.
-
Labeling and Logging: Affix a hazardous waste label immediately. Record the exact volume and concentration on the laboratory's RCRA waste manifest, noting the presence of "Aryl Morpholine Esters."
Protocol B: Accidental Spill Response Objective: Contain and neutralize spills without exacerbating the chemical state or exposing personnel to p-cresol/morpholine vapors.
-
Isolation and PPE: Evacuate the immediate 10-foot radius. Responders must don a NIOSH-approved respirator (APF 50+), double nitrile gloves, and a chemical splash face shield[10].
-
Inert Containment: Dike the perimeter of the spill using vermiculite or dry sand. Reasoning: Combustible absorbents (like sawdust) must be avoided as morpholine derivatives can react exothermically with organic materials under certain conditions[12].
-
Mechanical Recovery: Use non-sparking polypropylene scoops to collect the saturated absorbent. Reasoning: Friction sparks must be avoided if the ester is dissolved in a flammable carrier solvent.
-
Sealing and Decontamination: Transfer the absorbent into a heavy-duty transparent polyethylene bag. Wash the affected surface with a 5% mild detergent solution, collecting all wash water as hazardous waste.
Disposal Logic Visualization
The following decision matrix outlines the operational workflow for segregating and disposing of morpholine-4-carboxylic acid p-tolyl ester waste streams.
Operational workflow for the disposal of morpholine-4-carboxylic acid p-tolyl ester waste streams.
Regulatory Compliance & Manifesting
Under the Resource Conservation and Recovery Act (RCRA), while the intact ester may not be specifically P- or U-listed, its degradation products are highly regulated. p-Cresol is a U-listed hazardous waste (U052), and morpholine solutions often exhibit the characteristic of ignitability (D001) or corrosivity (D002)[13]. Therefore, all waste streams containing morpholine-4-carboxylic acid p-tolyl ester must be manifested as characteristic hazardous waste and transported by a licensed vendor for high-temperature incineration.
References
-
SAFETY DATA SHEET - ThermoFisher | thermofisher.com | 11
-
SAFETY DATA SHEET - Fisher Scientific | fishersci.com | 9
-
Morpholine - SAFETY DATA SHEET | pentachemicals.eu | 7
-
Acryloylmorpholine SDS | echemi.com | 8
-
SAFETY DATA SHEET - Fisher Scientific (EPA Guidelines) | fishersci.com | 12
-
Regulatory Consensus on Health Care Issues (RCRA) | ky.gov |13
-
TSCA Section 5(a)(3) Determination for Significant New Use Notice | epa.gov | 10
-
HEALTH EFFECTS - Toxicological Profile for Cresols | nih.gov | 5
-
Cresol/Cresylic Acid | EPA | epa.gov | 6
-
Synthesis and Characterization of Some New Morpholine Derivatives | uobaghdad.edu.iq | 3
-
Silicon Incorporated Morpholine Antifungals | nih.gov | 4
-
Morpholine Derivatives in Agrochemical Discovery | acs.org | 1
-
Occurrence of Morpholine in Central Nervous System Drug Discovery | nih.gov | 2
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Personal protective equipment for handling Morpholine-4-carboxylic acid p-tolyl ester
Standard Operating Procedure & Safety Guide: Handling Morpholine-4-carboxylic acid p-tolyl ester
As a Senior Application Scientist in drug development, I have observed that the most common failure point in handling synthetic carbamates and esters is the underestimation of their hydrolytic instability. When handling Morpholine-4-carboxylic acid p-tolyl ester ([1]), you are not just protecting yourself against the intact molecule. Under conditions of ambient moisture or extreme pH, this compound can undergo hydrolysis to release p-cresol (a severe toxicant and dermal penetrant) and morpholine derivatives (known respiratory and ocular irritants).
This guide is designed as a self-validating system. We do not just list steps; we explain the mechanistic causality behind each choice so that your safety protocols are grounded in rigorous chemical logic.
Quantitative Hazard Profile
Before initiating any workflow, it is critical to understand the physicochemical parameters of the target compound. The data below synthesizes the structural risks associated with this specific morpholine carbamate.
Table 1: Chemical & Hazard Data Summary
| Property | Value / Classification | Mechanistic Implication |
| Chemical Formula | C12H15NO3 | Highly lipophilic; easily crosses dermal barriers. |
| Molecular Weight | 221.25 g/mol | Fine powder form is highly susceptible to aerosolization. |
| Primary Hazard Class | Irritant / Potential Sensitizer | Targets skin, eyes, and respiratory mucosa. |
| Hydrolysis Products | p-Cresol, Morpholine | Degradants are more acutely toxic than the parent compound. |
| Incompatibilities | Strong acids, bases, oxidizers | Triggers rapid exothermic degradation and off-gassing. |
Personal Protective Equipment (PPE) Matrix
In strict accordance with the [2] standard for hazard assessment, the following PPE matrix is mandatory. The selection is driven by the specific vulnerabilities of the human body to morpholine derivatives, as outlined by the [3].
Table 2: Mandatory PPE and Scientific Rationale
| Protection Zone | Required Equipment | Causality / Scientific Rationale |
| Hand/Dermal | Double-gloved Nitrile (min 5 mil) or Butyl Rubber | The lipophilic p-tolyl moiety enhances dermal penetration. Nitrile provides a basic barrier, but Butyl is required if handling with aggressive organic solvents (e.g., DCM) to prevent rapid breakthrough. |
| Eye/Face | Splash-proof chemical goggles (ANSI Z87.1) | Morpholine derivatives are highly alkaline upon contact with ocular fluid, causing rapid and severe corneal damage. Safety glasses are insufficient. |
| Respiratory | N95/P100 particulate respirator | Required only if weighing outside of primary containment. Prevents inhalation of aerosolized ester dust. |
| Body | Flame-resistant (FR) lab coat | Provides a physical barrier against spills and minimizes static generation, which is critical when handling dry organic powders. |
Workflow Visualization
The following diagram maps the logical progression of our self-validating safety system. Do not proceed to the next phase until the current phase is fully verified.
Figure 1: End-to-end safety and operational workflow for handling CID 735621.
Standard Operating Procedure: Weighing & Transfer
This protocol utilizes a self-validating approach to ensure containment is never breached.
-
Step 1: Engineering Control Validation
-
Action: Verify the chemical fume hood face velocity is actively reading between 80-120 feet per minute (fpm).
-
Causality: Excessive flow (>120 fpm) creates vortexes that will aerosolize the fine ester powder. Insufficient flow (<80 fpm) fails to contain vapors.
-
Self-Validation: Hold a Kimwipe near the sash opening; it should pull gently and steadily inward without violent fluttering.
-
-
Step 2: Static Dissipation
-
Action: Discharge static electricity by touching a grounded metal surface. Use an anti-static ionizer bar near the analytical balance.
-
Causality: Organic esters hold static charges. A charged powder will repel from the spatula, contaminating the workspace and bypassing your weigh boat.
-
-
Step 3: Primary Containment Transfer
-
Action: Open the reagent bottle only within the localized draft shield of the balance. Use a grounded, stainless-steel spatula to transfer the mass to a pre-tared, anti-static weigh boat.
-
Causality: Stainless steel prevents static buildup compared to plastic spatulas.
-
-
Step 4: Quantitative Sealing
-
Action: Cap the reagent bottle immediately. Transfer the weigh boat directly to the reaction vessel and rinse the boat with your reaction solvent (e.g., anhydrous DMF).
-
Self-Validation: A visually clean weigh boat after the solvent rinse validates that 100% of the material has been transferred, eliminating residual dust hazards.
-
Spill Response & Decontamination Plan
In the event of a spill, standard sweeping will aerosolize the compound, leading to inhalation exposure. Following the authoritative guidelines in the National Research Council's [4], execute the following protocol:
-
Step 1: Isolation & Containment
-
Action: Immediately evacuate the 1-meter radius. Ensure the fume hood sash is pulled down to the lowest operational level.
-
-
Step 2: Dust Neutralization
-
Action: Do not sweep dry. Lightly mist the spill area with a compatible, high-boiling solvent (e.g., polyethylene glycol) or cover with damp paper towels.
-
Causality: Dampening the powder increases its mass and cohesion, entirely preventing aerosolization during physical cleanup.
-
-
Step 3: Collection & Segregation
-
Action: Use a non-sparking scoop to transfer the dampened material into a designated "Halogen-Free Organic" hazardous waste container. Do not route to aqueous drains, as this promotes hydrolysis to p-cresol.
-
-
Step 4: Chemical Decontamination (Self-Validating)
-
Action: Wash the spill surface with a 5% acetic acid solution, followed by standard soap and water.
-
Causality: The mild acid neutralizes any free morpholine (a base) generated by ambient hydrolysis.
-
Self-Validation: Swab the cleaned area with pH paper. A neutral or slightly acidic reading (pH 5-7) validates that all basic morpholine residues have been successfully neutralized and removed.
-
References
-
National Center for Biotechnology Information (NCBI). "Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID 735621." PubChem Database. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." United States Department of Labor. Available at:[Link]
-
National Research Council (NRC). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]
-
Centers for Disease Control and Prevention (CDC). "Morpholine - NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health. Available at:[Link]
Sources
- 1. Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID 735621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
